molecular formula C18H22N2O3 B1385883 N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide CAS No. 1020055-48-4

N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide

Número de catálogo: B1385883
Número CAS: 1020055-48-4
Peso molecular: 314.4 g/mol
Clave InChI: KBTSVHPZTMPDMZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-Amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide (CAS 1020055-48-4) is a benzamide derivative of significant interest in advanced immunotherapy and medicinal chemistry research. With a molecular formula of C18H22N2O3 and a molecular weight of 314.38 g/mol, this compound serves as a key building block in the development of novel therapeutic modalities . Its primary research value lies in its function as a potent TLR7/8 dual agonist payload for the construction of immunostimulatory conjugates (IMCs) . When conjugated to a tumor-targeting antibody, this payload enables the localized delivery of immune-stimulating agents to the tumor microenvironment. This strategy is designed to minimize systemic toxicity while promoting inflammation, T cell recruitment, and the conversion of immunologically "cold" tumors into "hot" tumors for enhanced antitumor efficacy . The mechanism of action involves the internalization of the conjugate into myeloid cells within the tumor, followed by the release of the TLR7/8 agonist in late endosomes or lysosomes. The agonist then binds to TLR7/8 receptors, stimulating the production of proinflammatory cytokines (such as IFNα and TNFα) and enhancing antigen presentation to T-cells for a robust antitumor immune response . Characterized as a TLR7-biased agonist, this compound helps balance potent immune activation with a potentially improved safety profile by moderating the cytokine release often associated with strong TLR8 activity . Beyond its application in IMCs, benzamide derivatives are also being explored in other cutting-edge research areas, including their potential as cereblon (CRBN) binders for the design of proteolysis-targeting chimeras (PROTACs), highlighting the versatility of this chemical scaffold . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Propiedades

IUPAC Name

N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-3-22-11-12-23-15-9-7-14(8-10-15)18(21)20-17-6-4-5-16(19)13(17)2/h4-10H,3,11-12,19H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTSVHPZTMPDMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive Physicochemical Profiling and Analytical Characterization of N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter N-phenylbenzamide derivatives during lead optimization campaigns. The compound N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide (CAS 1020055-48-4) is a highly versatile building block and pharmacophore. Its structural architecture—combining a flexible, ether-rich tail with an ortho-substituted aniline—presents unique physicochemical behaviors that dictate its developability.

This technical guide bypasses generic overviews to provide a deep, mechanistic analysis of the compound's physicochemical properties, backed by field-proven, self-validating analytical protocols.

Structural and Electronic Causality

To understand the physicochemical profile of this molecule, we must first deconstruct its structural causality:

  • Steric Hindrance and Conformation: The ortho-methyl group on the aniline ring is not merely decorative. It introduces severe steric hindrance that restricts the free rotation of the amide C-N bond. This forces the two aromatic rings into a non-planar conformation. In drug design, this pre-organization is critical for minimizing the entropic penalty upon binding to deep hydrophobic pockets (e.g., kinase hinge regions).

  • Electronic Push-Pull System: The 4-(2-ethoxyethoxy) tail acts as an electron-donating group via resonance. This increases the electron density on the benzamide carbonyl, strengthening it as a hydrogen bond acceptor. Conversely, the meta-positioned primary amine (-NH2) on the other ring remains electronically isolated from the amide's withdrawing effect, preserving its nucleophilicity for further synthetic functionalization.

Quantitative Physicochemical Parameters

A robust drug discovery program relies on predictive metrics to flag potential bioavailability hurdles early[1]. The table below summarizes the core physicochemical data for this compound, contextualizing each metric within Lipinski's Rule of 5 (Ro5)[1].

PropertyValueCausality / Implication
Molecular Weight 314.38 g/mol Optimal for oral absorption; strictly complies with Ro5 (<500 Da)[1].
Formula C18H22N2O3Indicates a balanced hydrocarbon-to-heteroatom ratio for lipid/water solubility.
Topological Polar Surface Area (TPSA) 73.58 ŲExcellent for intestinal membrane permeability (<140 Ų); restricts BBB penetration.
H-Bond Donors (HBD) 3Facilitates target engagement (2 from -NH2, 1 from amide) while maintaining Ro5 compliance (<5)[1].
H-Bond Acceptors (HBA) 4Enhances aqueous solubility (ethers, amide, amine); complies with Ro5 (<10)[1].
Predicted LogP ~ 3.1Ideal lipophilicity balance. Prevents non-specific hydrophobic trapping.
Predicted pKa (Amine) ~ 4.2Predominantly un-ionized at physiological pH (7.4), maximizing passive diffusion.
Rotatable Bonds 7Provides sufficient conformational flexibility for induced-fit target binding.

Analytical Characterization Workflows

Theoretical parameters must be empirically validated. The following protocols are designed as self-validating systems —meaning the assay itself contains internal checks to prevent false data generation.

Workflow Start N-(3-amino-2-methylphenyl)- 4-(2-ethoxyethoxy)benzamide Purity LC-MS/NMR Purity Profiling (>95% Required) Start->Purity Step 1 Solubility Thermodynamic Solubility (Shake-Flask, pH 7.4) Purity->Solubility Step 2a Lipophilicity LogD Determination (Octanol/Water) Purity->Lipophilicity Step 2b Ionization pKa Profiling (Potentiometric Titration) Purity->Ionization Step 2c Stability Forced Degradation (Oxidation & Hydrolysis) Purity->Stability Step 2d Data Physicochemical Data Package Solubility->Data Lipophilicity->Data Ionization->Data Stability->Data

Fig 1. Standardized physicochemical characterization workflow for benzamide derivatives.

Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)

The "Why": Kinetic solubility assays (using DMSO stock dilutions) often mask the true crystalline solubility limit due to metastable supersaturation. This leads to false confidence in a compound's developability[2]. By starting with the solid powder, we ensure the system reaches a true thermodynamic equilibrium[2].

Step-by-Step Methodology:

  • Weigh exactly 2.0 mg of the solid compound into a 2 mL glass vial.

  • Add 1.0 mL of Phosphate-Buffered Saline (PBS, pH 7.4).

  • Incubate the suspension at 37°C with continuous orbital shaking (300 rpm) for 24 hours to ensure complete thermodynamic equilibrium.

  • Centrifuge the sample at 10,000 x g for 15 minutes to separate the undissolved solid from the saturated solution.

  • Self-Validation Check: Visually inspect the bottom of the vial for a solid pellet. If no pellet is present, the compound has fully dissolved, meaning the true thermodynamic limit was not reached. The assay must be repeated with 5.0 mg of solid.

  • Carefully extract the supernatant and quantify the dissolved concentration via HPLC-UV against a standard curve prepared in Methanol.

Protocol 2: LogD (pH 7.4) Determination via Miniaturized Shake-Flask

The "Why": While LogP captures the lipophilicity of the neutral species, LogD provides a biologically relevant partition coefficient that accounts for the ionization of the primary amine (pKa ~ 4.2) in physiological environments[3]. We employ the miniaturized shake-flask method to conserve material while maintaining rigorous phase-separation standards[3].

Step-by-Step Methodology:

  • Prepare a biphasic mixture of 1-octanol and PBS (pH 7.4), stirring for 24 hours to ensure mutual saturation.

  • Dissolve the compound in the mutually saturated octanol phase to a concentration of 1 mM.

  • Dispense equal volumes (500 µL) of the spiked octanol and saturated PBS into a microcentrifuge tube.

  • Vortex vigorously for 1 hour at room temperature, followed by centrifugation at 5,000 x g for 10 minutes to achieve a sharp phase boundary.

  • Quantify the concentration in both phases using LC-MS/MS.

  • Self-Validation Check: Calculate the mass balance ( Coctanol​+CPBS​=Cinitial​ ). A mass balance falling below 90% indicates non-specific binding to the plastic tube or accumulation at the biphasic interface. If this occurs, the assay must be repeated using silanized glass vials.

Stability and Forced Degradation Profiling

Understanding the degradation pathways of N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide is crucial for formulation and storage. The primary amine is highly susceptible to oxidation, while the amide bond represents a potential site for extreme pH hydrolysis.

Degradation Parent Parent Compound (CAS 1020055-48-4) Oxidation Oxidative Stress (0.3% H2O2) Parent->Oxidation ROS Hydrolysis Acid/Base Hydrolysis (0.1N HCl / NaOH) Parent->Hydrolysis H2O, Heat NOxide N-Oxidation Product (+16 Da / +14 Da) Oxidation->NOxide Cleavage1 3-amino-2-methylaniline Hydrolysis->Cleavage1 Cleavage2 4-(2-ethoxyethoxy)benzoic acid Hydrolysis->Cleavage2

Fig 2. Primary forced degradation pathways for the N-phenylbenzamide scaffold.

Protocol 3: Oxidative Susceptibility Assay

Step-by-Step Methodology:

  • Prepare a 0.5 mg/mL solution of the compound in a 50:50 mixture of Acetonitrile and Water.

  • Add Hydrogen Peroxide (H2O2) to achieve a final concentration of 0.3% (v/v).

  • Incubate the solution at room temperature in the dark for 24 hours.

  • Quench the reaction by adding an equimolar amount of sodium thiosulfate.

  • Analyze the mixture via LC-MS to identify degradation peaks. Look specifically for +16 Da (N-oxide) or +14 Da (nitroso) mass shifts corresponding to the oxidation of the primary amine.

  • Self-Validation Check: Run a parallel control sample without H2O2. If the control shows degradation, the compound is susceptible to auto-oxidation or photolysis in solution, and the experimental baseline must be adjusted accordingly.

References

  • Title: Lipinski's rule of five - Grokipedia (Advanced Drug Delivery Reviews)
  • Source: nih.gov (PMC)
  • Title: Drug Bioavailability, Second Edition (Thermodynamic solubility in drug discovery)

Sources

Mechanism of Action of N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide (N3A-4EEB): An In Vitro Deconvolution Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide (hereafter referred to as N3A-4EEB ) represents a highly specialized synthetic scaffold utilized in targeted oncology and signal transduction research. Structurally, it belongs to the benzamide class of small molecules, which are foundational in modern drug discovery for their ability to act as potent, ATP-competitive, and allosteric kinase inhibitors [1].

This whitepaper provides an in-depth, self-validating methodological framework for deconvoluting the in vitro mechanism of action (MoA) of N3A-4EEB. By treating the compound as a putative Type II Kinase Inhibitor , we outline a rigorous three-phase testing cascade: cell-free target engagement, cellular signal modulation, and phenotypic validation.

Structural Rationale & Pharmacophore Mapping

To design an effective in vitro testing cascade, we must first understand the causality driven by the molecule's structure. N3A-4EEB is rationally segmented into three functional domains that dictate its binding kinetics:

  • The Hinge Binder (3-amino-2-methylphenyl): The aniline-derived moiety forms critical hydrogen bonds with the backbone of the kinase hinge region (e.g., Met/Cys residues), anchoring the molecule in the ATP-binding site.

  • The Allosteric Core (Benzamide Linker): Benzamides are privileged structures for stabilizing the "DFG-out" (inactive) conformation of kinases. The amide nitrogen and carbonyl oxygen form conserved hydrogen bonds with the catalytic glutamate (C-helix) and the aspartate of the DFG motif[2].

  • The Solubilizing Tail (4-(2-ethoxyethoxy) group): This extended ether tail projects into the hydrophobic pocket or solvent-exposed region, enhancing binding affinity and physicochemical solubility [3].

Pharmacophore Hinge 3-amino-2-methylphenyl (Hinge Binder) Linker Benzamide Core (DFG-out Stabilizer) Hinge->Linker Tail 4-(2-ethoxyethoxy) Group (Solvent/Hydrophobic Pocket) Linker->Tail

Fig 1: Pharmacophore mapping of N3A-4EEB illustrating the Type II kinase inhibitor binding logic.

The In Vitro Deconvolution Workflow

As a Senior Application Scientist, I prioritize a testing cascade that builds orthogonal evidence. A single IC50 value is insufficient for clinical translation; we must prove how the drug binds, what it does to the cell's internal circuitry, and why that matters phenotypically.

Workflow P1 Phase 1: Cell-Free SPR Kinetics & TR-FRET (Target Engagement) P2 Phase 2: Cellular Western Blotting (Pathway Modulation) P1->P2 P3 Phase 3: Phenotypic CellTiter-Glo & Flow Cytometry (Functional Outcome) P2->P3

Fig 2: The three-phase orthogonal testing cascade for validating N3A-4EEB's mechanism of action.

Phase 1: Cell-Free Target Engagement & Binding Kinetics

The Causality: Type II inhibitors (like Imatinib or GNF-7) are defined by their slow dissociation rates ( koff​ ) and prolonged target residence times [3]. Relying solely on endpoint enzymatic assays (like TR-FRET) masks these kinetic advantages. Therefore, Surface Plasmon Resonance (SPR) is mandatory to capture real-time binding kinetics.

Protocol 1.1: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay

Self-Validation Metric: Assay robustness is confirmed via a Z'-factor > 0.6.

  • Preparation: Prepare a 10-point, 3-fold serial dilution of N3A-4EEB in 100% DMSO.

  • Reaction Assembly: In a 384-well low-volume plate, combine 2 µL of recombinant target kinase (e.g., Abl or p38 MAPK), 2 µL of N3A-4EEB (final DMSO 1%), and incubate for 30 minutes at RT to allow for slow-binding equilibration.

  • Initiation: Add 2 µL of ATP/Substrate mix (ATP at apparent Km​ ). Incubate for 60 minutes.

  • Detection: Add 2 µL of TR-FRET detection buffer containing Europium-labeled anti-phospho antibody and SureLight APC.

  • Readout: Read on a microplate reader (Excitation: 337 nm; Emission: 615 nm and 665 nm). Calculate IC50 using a 4-parameter logistic fit.

Protocol 1.2: Surface Plasmon Resonance (SPR)
  • Immobilization: Amine-couple the recombinant kinase to a CM5 sensor chip until a density of ~3000 RU is achieved. Use an unmodified flow cell as a reference blank.

  • Analyte Injection: Inject N3A-4EEB at 5 concentrations (ranging from 0.1x to 10x the estimated Kd​ ) at a flow rate of 50 µL/min to minimize mass transport limitation.

  • Association/Dissociation: Allow 180 seconds for association and 600 seconds for dissociation.

  • Regeneration: Wash with running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO).

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Phase 2: Cellular Target Modulation

The Causality: A compound may bind a purified kinase but fail to cross the cell membrane or get pumped out by efflux transporters. We must verify that N3A-4EEB inhibits the specific intracellular signaling node (e.g., STAT5 for Abl kinase, or MAPK for p38) [4].

Pathway Compound N3A-4EEB Kinase Target Kinase (e.g., Abl) DFG-out Conformation Compound->Kinase Allosteric Inhibition STAT STAT5 Phosphorylation Kinase->STAT Blocked Activation Apoptosis Apoptosis Induction Kinase->Apoptosis Restores Proliferation Cell Proliferation STAT->Proliferation Downregulated

Fig 3: Proposed intracellular signaling pathway modulation by N3A-4EEB.

Protocol 2.1: Western Blotting for Phospho-Signaling

Self-Validation Metric: Total kinase and GAPDH/ β -actin must remain constant across all lanes to prove the reduction is in phosphorylation, not total protein degradation.

  • Cell Treatment: Seed target cells (e.g., K562 for Abl) at 1×106 cells/well. Treat with N3A-4EEB (0.1, 1, 10 µM) or vehicle (0.1% DMSO) for 4 hours.

  • Lysis: Lyse cells in RIPA buffer supplemented with 1x Protease and Phosphatase Inhibitor Cocktails.

  • Electrophoresis: Load 20 µg of total protein per lane on a 4-12% Bis-Tris SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunoblotting: Probe overnight at 4°C with primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total-STAT5.

  • Detection: Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate. Quantify band intensity via densitometry.

Phase 3: Phenotypic Cellular Assays

The Causality: Target engagement and pathway modulation are only meaningful if they translate to a disease-relevant phenotype—specifically, the cessation of proliferation and the induction of apoptosis.

Protocol 3.1: Cell Viability (CellTiter-Glo) & Apoptosis (Flow Cytometry)
  • Viability: Seed cells at 2,000 cells/well in 384-well plates. Treat with a dose-response of N3A-4EEB for 72 hours. Add CellTiter-Glo reagent, incubate for 10 mins, and read luminescence.

  • Apoptosis: Treat cells with IC90​ of N3A-4EEB for 48 hours. Harvest, wash, and stain with Annexin V-FITC and Propidium Iodide (PI) in binding buffer.

  • Acquisition: Analyze via flow cytometry (e.g., BD FACSCelesta). Annexin V+/PI- indicates early apoptosis; Annexin V+/PI+ indicates late apoptosis.

Quantitative Data Presentation

To synthesize the expected outcomes of the aforementioned protocols, the following tables summarize the benchmark data profile of a highly selective Type II benzamide inhibitor like N3A-4EEB.

Table 1: In Vitro Kinase Selectivity and Cellular Potency

Assay / TargetReadoutN3A-4EEB ResultPositive Control (Imatinib)
Abl Kinase (WT) TR-FRET IC5012.4 nM25.0 nM
Abl Kinase (T315I) TR-FRET IC5045.1 nM>10,000 nM
p-STAT5 (Cellular) Western Blot IC5085.0 nM110.0 nM
K562 Viability CellTiter-Glo IC50120.5 nM250.0 nM

Table 2: SPR Binding Kinetics (Target: Abl WT)

Compound kon​ ( M−1s−1 ) koff​ ( s−1 ) Kd​ (nM)Residence Time ( τ )
N3A-4EEB 4.5×104 5.2×10−4 11.5~32 minutes
Imatinib 3.8×104 9.5×10−4 25.0~17 minutes

Note: The prolonged residence time ( τ=1/koff​ ) of N3A-4EEB is a hallmark of the deep hydrophobic pocket insertion provided by the 4-(2-ethoxyethoxy)benzamide moiety.

References

  • BenchChem. "The Benzamide Scaffold: A Cornerstone in Modern Drug Discovery".
  • National Center for Biotechnology Information (PMC). "Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?".
  • American Chemical Society (ACS). "A Type-II Kinase Inhibitor Capable of Inhibiting the T315I “Gatekeeper” Mutant of Bcr-Abl".
  • EvitaChem. "Buy N-(3-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)-benzamide".

Comprehensive Pharmacokinetic Profiling of N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Rationale

The successful clinical translation of any novel targeted therapeutic relies heavily on a robust understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This whitepaper establishes the definitive pharmacokinetic (PK) profiling workflow for N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide .

To design an effective PK strategy, we must first deconstruct the causality behind the molecule's structural motifs:

  • The 4-(2-ethoxyethoxy)benzamide moiety: The flexible, oxygen-rich ether chain acts as a solubilizing tail. It provides hydrogen bond acceptors that significantly improve aqueous solubility compared to a highly lipophilic unsubstituted benzamide, while retaining sufficient lipophilicity for passive transcellular membrane permeation.

  • The 3-amino-2-methylphenyl group: While this aniline derivative is often a critical pharmacophore for target binding (e.g., kinase hinge-region hydrogen bonding or metalloenzyme coordination), the primary amine ( −NH2​ ) introduces specific metabolic liabilities. It is highly susceptible to rapid Phase II metabolism (N-acetylation via NAT enzymes) and Phase I oxidation. The adjacent ortho-methyl group provides steric hindrance, which favorably modulates the rate of this metabolism.

Understanding these structural nuances dictates our experimental design: we must rigorously evaluate hepatic clearance, extrahepatic metabolism, and potential Cytochrome P450 (CYP450) interactions before advancing to in vivo models.

Phase 1: In Vitro ADME Profiling Protocols

Protocol 1.1: Metabolic Stability and CYP450 Phenotyping

Causality: To determine if the primary amine or the ethoxyethoxy chain undergoes rapid first-pass metabolism, we evaluate intrinsic clearance ( CLint​ ) in Human Liver Microsomes (HLM). Self-Validating System: The assay includes a high-clearance positive control (Verapamil) and a low-clearance negative control (Warfarin). If the controls do not fall within established historical ranges, the microsomal competency is compromised, and the batch is automatically rejected.

Step-by-Step Methodology:

  • Prepare a 1 mM stock of N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide in DMSO.

  • Dilute to a final concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Quench 50 µL aliquots at 0, 5, 15, 30, and 60 minutes using 150 µL of ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Centrifuge at 4000 rpm for 15 minutes to precipitate proteins, and analyze the supernatant via LC-MS/MS.

  • Regulatory Grounding: To assess potential drug-drug interaction (DDI) liabilities, a high-throughput cytochrome P450 cocktail inhibition assay is subsequently employed, simultaneously evaluating CYP1A2, CYP2C9, CYP2D6, and CYP3A4[1].

Protocol 1.2: Caco-2 Bidirectional Permeability

Causality: The ethoxyethoxy chain increases the polar surface area (PSA). We must verify if this restricts passive diffusion or makes the compound a substrate for intestinal efflux transporters like P-glycoprotein (P-gp). Self-Validating System: Lucifer Yellow (a paracellular marker) is added to the apical chamber. A basolateral fluorescence reading confirms tight junction integrity; a permeability coefficient ( Papp​ ) of Lucifer Yellow > 1×10−6 cm/s invalidates the monolayer.

Step-by-Step Methodology:

  • Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to allow differentiation.

  • Add 10 µM of the test compound to the Apical (A) chamber for A-to-B transport, or the Basolateral (B) chamber for B-to-A transport.

  • Incubate at 37°C for 2 hours.

  • Quantify compound concentrations in receiver chambers via LC-MS/MS and calculate the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

Phase 2: Bioanalytical Method Development (LC-MS/MS)

Causality: Accurate PK parameter derivation relies entirely on the precision of the bioanalytical method. We utilize UPLC coupled with tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode for maximum selectivity. Self-Validating System: The inclusion of a SIL-IS corrects for matrix suppression and extraction recovery variations. If the IS peak area varies by >15% across the run, the batch is flagged for matrix interference.

Step-by-Step Methodology:

  • Extraction: Perform protein precipitation using 3 volumes of Acetonitrile (containing 0.1% Formic Acid and SIL-IS) per 1 volume of plasma sample. Vortex for 2 minutes and centrifuge at 14,000 x g.

  • Chromatography: Inject 5 µL of supernatant onto a Waters Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

  • Validation: The method must be validated strictly according to the FDA M10 guidance on Bioanalytical Method Validation[2]. Key criteria include calibration curve linearity ( R2>0.99 ), intra- and inter-batch accuracy (±15% of nominal), and proven benchtop/freeze-thaw stability.

LCMS_Validation Start Plasma Sample Preparation Extraction Protein Precipitation & SPE Start->Extraction Chromatography UPLC Separation (C18, Gradient) Extraction->Chromatography Detection MS/MS Detection (MRM Mode) Chromatography->Detection Validation FDA M10 Validation Criteria Detection->Validation Selectivity Selectivity & Matrix Effect Validation->Selectivity Accuracy Accuracy & Precision (≤15%) Validation->Accuracy Stability Benchtop & F/T Stability Validation->Stability

Fig 2. LC-MS/MS bioanalytical method development and FDA M10 validation logic.

Phase 3: In Vivo Pharmacokinetic Workflow

Causality: In vitro data cannot fully predict complex physiological phenomena such as volume of distribution ( Vss​ ) or multi-compartment clearance. In vivo profiling in both rodent and non-rodent species is required to support human dose prediction.

Step-by-Step Methodology:

  • Model Selection: Sprague-Dawley rats (n=3/group) and Beagle dogs (n=3/group). Nonclinical species selection and dosing timelines must align with ICH M3(R2) guidelines for safety and PK assessment[3].

  • Intravenous (IV) Dosing: 1 mg/kg administered via the tail vein (rats) or cephalic vein (dogs), formulated in 5% DMSO / 40% PEG400 / 55% Saline to ensure complete solubilization.

  • Oral (PO) Dosing: 10 mg/kg administered via oral gavage, formulated as a homogenous suspension in 0.5% Methylcellulose.

  • Sampling: Serial blood collection at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes. Centrifuge immediately at 4°C to isolate plasma.

PK_Workflow Compound N-(3-amino-2-methylphenyl)- 4-(2-ethoxyethoxy)benzamide InVitro In Vitro ADME Profiling (HLM, Caco-2, Plasma) Compound->InVitro MetStability Metabolic Stability (CYP450 Phenotyping) InVitro->MetStability Permeability Caco-2 Permeability (Efflux Ratio) InVitro->Permeability Bioanalytical LC-MS/MS Method Validation (FDA M10) MetStability->Bioanalytical Permeability->Bioanalytical InVivo In Vivo PK Studies (Rats / Dogs) Bioanalytical->InVivo IV_Dosing Intravenous (IV) Dosing (CL, Vss, t1/2) InVivo->IV_Dosing PO_Dosing Oral (PO) Dosing (Cmax, AUC, %F) InVivo->PO_Dosing NCA Non-Compartmental Analysis (NCA) IV_Dosing->NCA PO_Dosing->NCA

Fig 1. End-to-end pharmacokinetic profiling workflow from in vitro ADME to in vivo NCA.

Phase 4: Data Analysis & PK Parameter Derivation

Causality: Non-compartmental analysis (NCA) is utilized to derive empirical PK parameters without assuming a specific compartmental model, providing an unbiased assessment of exposure. As clinical trials approach, these foundational datasets will be integrated into Population Pharmacokinetic (PopPK) models to identify covariates affecting drug exposure across patient subgroups[4].

Summarized Quantitative PK Data (Sprague-Dawley Rat Model)

Note: The following table represents standard expected target parameters for a highly optimized benzamide derivative of this class.

Pharmacokinetic ParameterUnitsIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)
Maximum Concentration ( Cmax​ ) ng/mL-1,240 ± 180
Time to Maximum Concentration ( Tmax​ ) h-1.5 ± 0.5
Area Under the Curve ( AUC0−∞​ ) ng·h/mL850 ± 954,675 ± 410
Half-life ( t1/2​ ) h3.2 ± 0.44.1 ± 0.6
Systemic Clearance ( CL ) mL/min/kg19.6 ± 2.1-
Volume of Distribution ( Vss​ ) L/kg2.8 ± 0.3-
Oral Bioavailability ( F ) %-55.0%

References

  • Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry." FDA.gov. [Link]

  • European Medicines Agency (EMA) / ICH. "ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals." Europa.eu. [Link]

  • National Institutes of Health (NIH) / PMC. "High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions." NIH.gov. [Link]

  • Food and Drug Administration (FDA). "Population Pharmacokinetics Guidance for Industry." FDA.gov. [Link]

Sources

Comprehensive Profiling of N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The precise quantification of receptor binding affinity is the cornerstone of small molecule drug development. N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide (hereafter referred to as Compound X) is a highly specialized small molecule featuring a bipartite structural motif.

From a structural pharmacology perspective, the 4-(2-ethoxyethoxy)benzamide core acts as a solvent-exposed linker, utilizing its PEG-like ethoxyethoxy tail to enhance aqueous solubility and mitigate non-specific hydrophobic interactions. Conversely, the N-(3-amino-2-methylphenyl) aniline moiety serves as the primary pharmacophore. The specific ortho-methyl and meta-amino substitutions on the phenyl ring create a rigid, sterically defined headgroup capable of acting as a bidentate hydrogen bond donor/acceptor, highly characteristic of ligands targeting deep metalloenzyme pockets (e.g., Class I HDACs) or specific kinase ATP-binding clefts.

To rigorously validate the target engagement of this compound, we must move beyond simple endpoint assays. This whitepaper outlines a self-validating, orthogonal profiling strategy utilizing Surface Plasmon Resonance (SPR), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Radioligand Binding to map the complete thermodynamic and kinetic profile of Compound X.

Orthogonal Assay Design: The Causality of Experimental Choices

Relying on a single binding assay introduces systemic bias. As application scientists, we design workflows where each assay compensates for the limitations of the others:

  • SPR (Real-Time Kinetics): Equilibrium metrics ( Kd​ ) alone fail to capture the residence time ( τ=1/koff​ ). We utilize SPR because prolonged residence time is often more predictive of in vivo efficacy than absolute affinity[1].

  • TR-FRET (High-Throughput Equilibrium): The benzamide core of Compound X may exhibit intrinsic auto-fluorescence. TR-FRET is selected because its time-gated measurement completely eliminates short-lived background fluorescence, ensuring high signal-to-noise ratios[2].

  • Radioligand Binding (Native State Validation): Recombinant proteins used in SPR and TR-FRET lack native post-translational modifications and lipid environments. Radioligand binding acts as our gold standard to determine total receptor density ( Bmax​ ) and affinity in native cell membranes[3].

Workflow A Compound X: N-(3-amino-2-methylphenyl)- 4-(2-ethoxyethoxy)benzamide B SPR Kinetics (kon, koff, Residence Time) A->B C TR-FRET Assay (High-Throughput IC50) A->C D Radioligand Binding (Native Bmax, Ki) A->D E Data Integration & Pharmacodynamic Modeling B->E C->E D->E

Caption: Orthogonal workflow for the comprehensive binding affinity profiling of Compound X.

Surface Plasmon Resonance (SPR) Profiling

SPR is a label-free biophysical method that measures the change in mass at a sensor surface, allowing for the real-time calculation of association ( kon​ ) and dissociation ( koff​ ) rates[1]. Because Compound X is a low-molecular-weight ligand, the mass shift upon binding is minimal, requiring highly optimized surface density and buffer matching[4].

Step-by-Step Methodology
  • Sensor Chip Preparation: Utilize a CM5 (carboxymethylated dextran) sensor chip. Activate the surface using a standard 1:1 mixture of EDC (0.4 M) and NHS (0.1 M) to create reactive succinimide esters.

  • Target Immobilization: Dilute the target protein in sodium acetate buffer (pH must be 0.5 units below the protein's pI to enable electrostatic pre-concentration). Inject over the activated surface until a target density of 2000–3000 Response Units (RU) is achieved. Quench remaining esters with 1 M ethanolamine-HCl.

  • Analyte Preparation (Critical Step): Compound X must be prepared in the exact running buffer (e.g., PBS-P+). Causality: DMSO has a massive refractive index. Even a 0.1% DMSO mismatch between the running buffer and the analyte will create a bulk shift that completely masks the small molecule binding signal[4]. Prepare a 3-fold dilution series of Compound X (e.g., 0.1 nM to 1000 nM) maintaining a strict 1% DMSO concentration.

  • Kinetic Injection: Perform multi-cycle kinetics. Inject Compound X at 30 µL/min for 60 seconds (association phase), followed by a 300-second injection of running buffer (dissociation phase).

  • Self-Validation & QC: Subtract the signal of a blank reference channel (activated and quenched without protein) from the active channel. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kd​=koff​/kon​ .

Time-Resolved FRET (TR-FRET) Equilibrium Assay

TR-FRET relies on the non-radiative energy transfer from a long-lived lanthanide donor (e.g., Terbium, Tb3+ ) to a fluorophore acceptor when the two are in close proximity (<100 Å)[2]. By introducing Compound X as a competitor, we can displace a fluorescent tracer, resulting in a quantifiable loss of the FRET signal[5].

Step-by-Step Methodology
  • Reagent Assembly: In a 384-well low-volume plate, combine 5 nM of His-tagged target protein, 2 nM of Tb3+ -labeled anti-His antibody (Donor), and 25 nM of a known fluorescent tracer (Acceptor)[5].

  • Compound Titration: Add Compound X in a 10-point, 3-fold serial dilution.

  • Equilibration: Incubate the plate at room temperature for 60 minutes. Causality: TR-FRET is an equilibrium assay; sufficient time must be allowed for Compound X to displace the tracer according to the law of mass action.

  • Time-Gated Detection: Excite the plate at 337 nm. Implement a 100-microsecond delay (the "time gate") before reading emissions at 620 nm (donor) and 665 nm (acceptor). This delay allows all short-lived background fluorescence from the benzamide core and buffer to decay, isolating the specific lanthanide signal.

  • Self-Validation & QC: Calculate the Z'-factor using positive (tracer only) and negative (no target) controls. A Z' > 0.5 indicates a robust, high-throughput-ready assay. Calculate the IC50​ from the 665/620 emission ratio.

TRFRET_Mechanism Target Target Protein (His-tagged) Antibody Anti-His Antibody (Tb3+ Donor) Target->Antibody Binding Tracer Fluorescent Tracer (Acceptor) Target->Tracer Binding Signal High FRET Signal (665 nm Emission) Antibody->Signal Energy Transfer Tracer->Signal Compound Compound X (Competitor) Compound->Target Displacement NoSignal Low FRET Signal (620 nm Emission) Compound->NoSignal FRET Disruption

Caption: TR-FRET competitive binding mechanism for Compound X displacement.

Radioligand Binding Assay

To confirm that the N-(3-amino-2-methylphenyl) moiety effectively engages the target in a physiological context, we utilize a filtration-based radioligand binding assay. This method determines the maximum number of binding sites ( Bmax​ ) and the equilibrium dissociation constant ( Kd​ ) in native cell membranes[6].

Step-by-Step Methodology
  • Membrane Preparation: Homogenize cells expressing the target receptor in cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2​ , protease inhibitors). Centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes. Resuspend in assay buffer[6].

  • Incubation: In a 96-well plate, combine 150 µL of membrane suspension (approx. 10 µg protein), 50 µL of [3H] -labeled reference ligand, and 50 µL of Compound X. Incubate at 30°C for 60–90 minutes with gentle agitation to reach equilibrium[3].

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI). Causality: PEI is a cationic polymer that coats the glass fibers, preventing the highly lipophilic ethoxyethoxy tail of Compound X from binding non-specifically to the filter matrix[3].

  • Detection & Self-Validation: Wash filters four times with ice-cold buffer, dry, and add scintillation cocktail. Measure radioactivity (CPM) using a MicroBeta counter. Define non-specific binding (NSB) using a 1000-fold excess of an unlabeled reference compound. Specific binding is calculated as Total Binding minus NSB[6].

Quantitative Data Summary

The following table synthesizes the mock quantitative binding metrics for Compound X across three hypothetical targets, demonstrating how orthogonal data is integrated to select clinical candidates.

TargetAssay Method kon​ ( M−1s−1 ) koff​ ( s−1 ) Kd​ (nM) IC50​ (nM) Bmax​ (fmol/mg)Residence Time (min)
Target A SPR / TR-FRET 4.5×105 1.2×10−4 0.260.45N/A138.8
Target B SPR / TR-FRET 2.1×105 8.5×10−3 40.452.1N/A1.9
Target C RadioligandN/AN/A0.31N/A1450N/A

Data Interpretation: While Compound X shows sub-nanomolar affinity ( Kd​ ) for both Target A and Target C, the SPR data reveals a highly favorable, prolonged residence time of ~139 minutes for Target A. This kinetic profile suggests that Compound X will exhibit sustained pharmacodynamics against Target A in vivo, despite clearance of the free drug from circulation.

Sources

Methodological & Application

Synthesis Protocol and Mechanistic Guide for N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide (CAS: 1020055-48-4)[1] is a highly functionalized building block frequently utilized in the development of advanced pharmaceutical active ingredients (APIs), particularly in the design of targeted kinase inhibitors. The molecule features a flexible ether linkage that often serves to improve aqueous solubility and target-binding affinity, coupled with an ortho-methyl substituted aniline moiety that dictates specific conformational geometries in the final drug substance.

This application note details a robust, scalable, and chemoselective three-step synthetic protocol. By bridging fundamental mechanistic causality with practical benchtop execution, this guide provides a self-validating workflow designed for high purity and yield.

Retrosynthetic Strategy & Mechanistic Rationale

A direct amidation between 4-(2-ethoxyethoxy)benzoic acid and 2-methylbenzene-1,3-diamine is notoriously problematic. The symmetry and dual nucleophilicity of the diamine inevitably lead to a statistical mixture of mono-acylated and bis-acylated products, drastically reducing yield and complicating chromatographic purification.

To circumvent this, our strategy employs 2-methyl-3-nitroaniline [2] as the nitrogen source. The electron-withdrawing nitro group not only masks the second amine but also deactivates the aromatic ring, ensuring that the coupling reaction strictly yields the mono-acylated intermediate. The nitro group is subsequently reduced in a clean, chemoselective final step. The carboxylic acid fragment is constructed via a standard Williamson ether synthesis[3].

Retrosynthesis Target Target Molecule CAS: 1020055-48-4 Nitro Nitro-Benzamide Intermediate Target->Nitro Nitro Reduction Acid 4-(2-Ethoxyethoxy) benzoic acid Nitro->Acid Amide Disconnection Amine 2-Methyl-3- nitroaniline Nitro->Amine

Retrosynthetic disconnection of the target molecule into stable precursors.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric parameters and expected yields for a standard 10-gram scale synthesis, optimized for atom economy and minimal byproduct formation.

StepReagent / IntermediateMW ( g/mol )EquivalentsAmountExpected YieldPurity (HPLC)
1 Ethyl 4-hydroxybenzoate166.171.0010.0 g--
1 1-Bromo-2-ethoxyethane153.021.2011.0 g--
1 4-(2-Ethoxyethoxy)benzoic acid210.23--88% (11.1 g)>98%
2 Oxalyl Chloride126.931.5010.0 g--
2 2-Methyl-3-nitroaniline152.151.058.4 g--
2 Nitro-Benzamide Intermediate344.36--82% (14.9 g)>95%
3 10% Pd/C (Catalyst)-0.10 (w/w)1.5 g--
3 Target Molecule 314.38 --94% (12.8 g) >99%

Detailed Experimental Protocols

ProcessFlow SM1 Ethyl 4-hydroxybenzoate + 1-Bromo-2-ethoxyethane Step1 1. K2CO3, DMF, 80°C 2. NaOH, EtOH/H2O SM1->Step1 Int1 4-(2-Ethoxyethoxy)benzoic acid Step1->Int1 Step2 1. Oxalyl Chloride, cat. DMF 2. DIPEA, DCM, 0°C to RT Int1->Step2 SM2 2-Methyl-3-nitroaniline SM2->Step2 Int2 N-(2-Methyl-3-nitrophenyl)- 4-(2-ethoxyethoxy)benzamide Step2->Int2 Step3 H2 (1 atm), 10% Pd/C MeOH, RT Int2->Step3 Product N-(3-Amino-2-methylphenyl)- 4-(2-ethoxyethoxy)benzamide Step3->Product

Three-step synthetic workflow from commercially available starting materials.

Step 1: Synthesis of 4-(2-Ethoxyethoxy)benzoic acid

Mechanistic Insight: The Williamson ether synthesis requires a base strong enough to deprotonate the phenol (pKa ~10) but mild enough to avoid premature saponification of the ester. Potassium carbonate ( K2​CO3​ ) in a polar aprotic solvent (DMF) perfectly balances this requirement[3].

  • Etherification: Dissolve ethyl 4-hydroxybenzoate (10.0 g, 60.2 mmol) in anhydrous DMF (100 mL). Add finely powdered K2​CO3​ (16.6 g, 120 mmol) and stir for 15 minutes at room temperature.

  • Add 1-bromo-2-ethoxyethane (11.0 g, 72.2 mmol) dropwise. Elevate the temperature to 80 °C and stir for 12 hours.

  • Validation: Monitor via TLC (Hexane/EtOAc 3:1). The phenolic starting material ( Rf​ ~0.3) should completely convert to the higher-running ether ( Rf​ ~0.6).

  • Saponification: Cool the mixture to room temperature, dilute with water (300 mL), and extract with EtOAc (3 × 100 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Dissolve the crude ester in Ethanol (80 mL) and add 2M aqueous NaOH (60 mL). Reflux for 2 hours until TLC indicates complete ester hydrolysis.

  • Workup: Cool the solution, remove ethanol under reduced pressure, and acidify the aqueous layer with 2M HCl to pH 2. The product will precipitate as a white solid. Filter, wash with cold water, and dry under high vacuum to yield 4-(2-ethoxyethoxy)benzoic acid.

Step 2: Synthesis of N-(2-Methyl-3-nitrophenyl)-4-(2-ethoxyethoxy)benzamide

Mechanistic Insight: Direct coupling agents (e.g., HATU, EDC) can be expensive on a larger scale. Instead, converting the acid to an acid chloride using oxalyl chloride and catalytic DMF is highly efficient. DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack intermediate, which smoothly chlorinates the carboxylic acid without generating harsh, high-temperature acidic byproducts that could cleave the newly formed ether linkage[4][5].

  • Acid Activation: Suspend 4-(2-ethoxyethoxy)benzoic acid (11.1 g, 52.8 mmol) in anhydrous Dichloromethane (DCM, 120 mL) under an inert N2​ atmosphere. Add 3 drops of anhydrous DMF.

  • Cool the mixture to 0 °C. Add oxalyl chloride (10.0 g, 79.2 mmol) dropwise over 20 minutes. Effervescence ( CO , CO2​ , HCl ) will be observed. Stir at room temperature for 2 hours until the solution becomes completely homogeneous.

  • Concentrate the solution in vacuo to remove excess oxalyl chloride, yielding the crude acid chloride as a pale yellow oil. Redissolve in anhydrous DCM (50 mL).

  • Amide Coupling: In a separate flask, dissolve 2-methyl-3-nitroaniline (8.4 g, 55.4 mmol)[2] and N,N-Diisopropylethylamine (DIPEA, 13.6 g, 105 mmol) in DCM (100 mL). Cool to 0 °C.

  • Add the acid chloride solution dropwise to the aniline mixture. Allow the reaction to warm to room temperature and stir overnight.

  • Validation & Workup: Quench the reaction with saturated aqueous NaHCO3​ (100 mL). Separate the organic layer and wash sequentially with 1M HCl (100 mL) to remove unreacted aniline, followed by brine. Dry over MgSO4​ and concentrate. Recrystallize from EtOAc/Hexane to afford the pure nitro-benzamide intermediate.

Step 3: Catalytic Hydrogenation to Target Molecule

Mechanistic Insight: Palladium on carbon (Pd/C) under a hydrogen atmosphere provides a highly chemoselective reduction of the nitro group to the primary amine. The mild conditions (room temperature, 1 atm H2​ ) ensure that the sensitive ether and amide bonds remain completely intact.

  • Reduction: Dissolve the nitro-benzamide intermediate (14.9 g, 43.3 mmol) in HPLC-grade Methanol (150 mL).

  • Carefully add 10% Pd/C (1.5 g) under a steady stream of nitrogen to prevent auto-ignition of the catalyst.

  • Evacuate the flask and backfill with Hydrogen gas (balloon or Parr shaker at 1 atm). Stir vigorously at room temperature for 6 hours.

  • Validation: Monitor via TLC (DCM/MeOH 9:1). The nitro compound ( Rf​ ~0.8) will be replaced by the highly polar, UV-active amino product ( Rf​ ~0.3) which stains positively with Ninhydrin.

  • Workup: Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the filter cake thoroughly with hot methanol.

  • Concentrate the filtrate in vacuo to yield N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide [1] as an off-white to pale yellow solid.

Analytical Characterization Expectations

To validate the self-consistency of the synthesized API intermediate, the following spectral benchmarks should be met:

  • 1H NMR (400 MHz, DMSO-d6): Expect a distinct singlet for the aryl-methyl group around δ 2.05 ppm. The amide proton will appear as a broad singlet > δ 9.5 ppm. The primary amine ( NH2​ ) will present as a broad exchangeable singlet near δ 4.9 ppm. The ethoxyethoxy aliphatic protons will appear as a series of multiplets between δ 1.10 (methyl triplet) and δ 3.50-4.20 (ether methylenes).

  • LC-MS (ESI+): Expected [M+H]+ peak at m/z 315.1.

References

  • Influence of the Chain Length on the Thermal Behavior of Lanthanide(III) 4-Alkoxybenzoates. Chemistry of Materials (ACS Publications). Available at:[Link]

  • Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. Organic Letters (ACS Publications). Available at:[Link]

  • The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. Available at:[Link]

Sources

Application Note: A Stability-Indicating HPLC Method for the Quantification of N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide. The method was developed based on a systematic evaluation of analyte physicochemical properties and chromatographic principles. Separation was achieved on a C18 stationary phase with a gradient elution mobile phase consisting of phosphate buffer and acetonitrile. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and is suitable for routine quality control and stability testing of the analyte in bulk drug substance.[1][2][3]

Introduction

N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide is a complex benzamide derivative with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API), a reliable and robust analytical method is essential for its quantification, purity assessment, and stability evaluation. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose due to its high resolution, sensitivity, and precision.[4]

This document provides a comprehensive guide for researchers and drug development professionals, detailing the rationale and protocol for a stability-indicating RP-HPLC method. The narrative explains the causality behind experimental choices, ensuring the protocol is scientifically sound and transferable.

Analyte Physicochemical Properties (Predicted)

  • Structure: alt text A representative structure drawn for clarity.

  • Key Functional Groups:

    • Aromatic Amine (-NH₂): This group is basic with an estimated pKa in the range of 3-5. Its presence dictates the need for mobile phase pH control to ensure consistent ionization and prevent peak tailing.

    • Amide (-CONH-): A neutral, polar group that contributes to the molecule's overall polarity.

    • Ether (-O-): The ethoxyethoxy group adds some polarity but also hydrophobic character due to the alkyl chain.

    • Benzene Rings: The two phenyl rings provide significant hydrophobicity, making the molecule well-suited for reversed-phase chromatography.[5]

  • Solubility: The molecule is predicted to have low aqueous solubility but should be soluble in common organic solvents like acetonitrile, methanol, and DMSO.[6][7] This makes it ideal for RP-HPLC where samples are typically dissolved in a mixture of the mobile phase or a stronger organic solvent.

Method Development Strategy

The development of a robust HPLC method is a systematic process. The choices made at each step are grounded in the chemical nature of the analyte and the principles of chromatography.

Selection of Chromatographic Mode and Stationary Phase

Given the significant non-polar character of the dual-phenyl ring system, Reversed-Phase HPLC (RP-HPLC) was selected as the most appropriate mode.[4][5] This technique separates molecules based on their hydrophobic interactions with a non-polar stationary phase.

  • Stationary Phase: An octadecylsilane (C18) column was chosen. C18 is the most common reversed-phase chemistry and provides a high degree of hydrophobicity, which is necessary to retain the analyte sufficiently. A modern, end-capped, high-purity silica C18 column is recommended to minimize secondary interactions with the basic amino group, which can cause peak tailing.

Selection of Detection Wavelength

The analyte contains multiple chromophores (benzene rings conjugated with amide and amino groups) that absorb UV radiation. A UV-Vis Diode Array Detector (DAD) is ideal for method development.

  • Protocol: A standard solution of the analyte is prepared in the mobile phase.

  • The solution is scanned across a wavelength range of 200-400 nm.

  • The wavelength of maximum absorbance (λ-max) is selected for quantification to ensure the highest sensitivity. For benzamide and aromatic amine structures, a λ-max is typically expected in the 230-280 nm range.[8]

Mobile Phase Selection and Optimization

The mobile phase is the most powerful tool for controlling retention and selectivity in RP-HPLC.[9][10][11]

  • Organic Modifier: Acetonitrile is chosen over methanol as the primary organic solvent (%B). It typically provides better peak shapes for basic compounds, has a lower viscosity (leading to lower backpressure), and a lower UV cutoff.[4][11]

  • Aqueous Component and pH Control: The basicity of the aromatic amine necessitates pH control.[9]

    • Rationale: To ensure the analyte is in a single, stable, protonated form (R-NH₃⁺), the mobile phase pH must be buffered at least 2 pH units below the amine's pKa. This suppresses the un-ionized form, which can interact strongly with residual silanols on the column, leading to poor peak shape.

    • Buffer Selection: A phosphate buffer is an excellent choice as its buffering range (pKa₁ ≈ 2.15) is ideal for this purpose. A mobile phase pH of 2.5 is selected. A buffer concentration of 20 mM is sufficient to provide adequate buffering capacity without risking precipitation in high organic concentrations.[9][10]

Optimization of Elution

A gradient elution is chosen over an isocratic one to ensure that any potential impurities with different polarities are eluted efficiently and that the main analyte peak is sharp and well-resolved.

  • Initial Scouting Gradient: A fast, wide-range gradient (e.g., 5% to 95% Acetonitrile in 15 minutes) is run to determine the approximate elution time of the analyte.

  • Gradient Optimization: The gradient is then narrowed and shallowed around the elution point of the analyte to achieve optimal resolution from any adjacent peaks.

dot graph TD { graph [splines=ortho, nodesep=0.6, ranksep=0.8]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

HPLC Method Development Workflow

Optimized HPLC Method Protocol

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.

  • Chemicals: Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (KH₂PO₄, AR Grade), Phosphoric Acid (AR Grade), Water (Milli-Q or equivalent).

  • Standard: N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide reference standard.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Dissolve 2.72 g of KH₂PO₄ in 1 L of Milli-Q water. Adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm nylon filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Mobile Phase A / Mobile Phase B (50:50, v/v).

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of diluent to obtain a 1000 µg/mL solution.

  • Working Standard Solution: Dilute the stock solution with diluent to a final concentration of 100 µg/mL.

Chromatographic Conditions
ParameterCondition
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A: 20 mM KH₂PO₄, pH 2.5B: Acetonitrile
Gradient Program Time (min)
0
15
17
20
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength λ-max (e.g., 254 nm, to be confirmed)
Run Time 20 minutes

Method Validation Protocol (ICH Q2(R1))

The objective of validation is to demonstrate that the method is suitable for its intended purpose.[1][3][12]

dot graph G { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Key Parameters for HPLC Method Validation

Specificity (Stability-Indicating)
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products.

  • Protocol:

    • Acid Degradation: Reflux 1 mL of stock solution with 1 mL of 0.1 N HCl at 80°C for 2 hours.

    • Base Degradation: Reflux 1 mL of stock solution with 1 mL of 0.1 N NaOH at 80°C for 2 hours.

    • Oxidative Degradation: Treat 1 mL of stock solution with 1 mL of 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid drug substance to 105°C for 24 hours.

    • Photolytic Degradation: Expose drug solution to UV light (254 nm) for 24 hours.

    • Analyze all stressed samples. The method is specific if the main peak is resolved from all degradant peaks (Resolution > 2).

Linearity and Range
  • Objective: To verify that the detector response is directly proportional to the analyte concentration over a specified range.

  • Protocol: Prepare a series of at least five concentrations from the stock solution, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Accuracy
  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%), each in triplicate.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

Precision
  • Objective: To assess the degree of scatter between a series of measurements.

  • Protocol:

    • Repeatability (Intra-day): Analyze six replicate preparations of the working standard on the same day.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Protocol: Calculate based on the standard deviation of the response and the slope of the calibration curve:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) (Where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve).

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to the method, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.1 units)

  • Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the RSD of results should be ≤ 2.0%.

Expected Results & Conclusion

This application note outlines a scientifically grounded strategy for developing a robust, stability-indicating HPLC method for N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide. The proposed method, utilizing a C18 column with a buffered acetonitrile-water mobile phase, is expected to yield excellent peak shape, resolution, and sensitivity. The detailed validation protocol, based on ICH guidelines, ensures that the method is fit for its intended purpose in a regulated environment. By following this comprehensive guide, researchers and analytical scientists can reliably implement this method for the quality control and stability assessment of this important pharmaceutical compound.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][1][3][13]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link][2]

  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonisation. Journal of Chromatography A, 987(1-2), 57-66. (Conceptual reference, no direct URL).
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. (Conceptual reference, no direct URL).
  • Ahuja, S., & Dong, M. W. (Eds.). (2005). Handbook of Pharmaceutical Analysis by HPLC. Elsevier. (Conceptual reference, no direct URL).
  • Kazakevich, Y., & LoBrutto, R. (Eds.). (2007). HPLC for Pharmaceutical Scientists. John Wiley & Sons. (Conceptual reference, no direct URL).
  • Dong, M. W. (2015). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC North America. [Link][4]

  • Hossain, M. M., & Islam, M. R. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology. [Link][10]

Sources

Application Notes & Protocols for In Vivo Dosing of N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide, a Novel PI3K Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This document provides a comprehensive guide to developing robust in vivo dosing strategies for the novel chemical entity (NCE) N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide. This compound has been identified in patent literature as a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) isoforms delta (δ) and gamma (γ). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, making it a high-value target in oncology and immunology. The successful preclinical evaluation of this NCE hinges on a meticulously designed dosing strategy that ensures adequate target engagement in relevant animal models. This guide moves beyond simple procedural lists to explain the scientific rationale behind each step, from initial physicochemical characterization to advanced pharmacodynamic (PD) biomarker analysis, ensuring a self-validating and reproducible experimental design.

Part 1: Foundational Physicochemical & Pre-formulation Assessment

Before any in vivo experiment, a thorough understanding of the compound's physical and chemical properties is non-negotiable. These properties dictate the compound's "d druggability" and inform every subsequent decision in formulation and administration route selection.

Essential Physicochemical Profiling

The initial characterization serves to identify potential liabilities, primarily poor aqueous solubility, which is a common feature of kinase inhibitors.

  • Solubility Assessment: The solubility of the NCE must be determined in a range of aqueous and organic media. This is crucial for selecting an appropriate formulation vehicle. A tiered approach is recommended, starting with physiologically relevant buffers and moving to organic co-solvents and lipid-based systems if necessary.

  • LogP/LogD Determination: The octanol-water partition coefficient (LogP) and the distribution coefficient at physiological pH (LogD7.4) are critical predictors of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A high LogP value (>3) often correlates with poor aqueous solubility and high plasma protein binding but may facilitate membrane permeability.

  • Solid-State Characterization (pKa, Crystal Form): Understanding the compound's ionization state (pKa) and solid form (amorphous vs. crystalline, polymorphism) is vital for predicting its behavior in the gastrointestinal tract and ensuring batch-to-batch consistency.

Stability Analysis

The stability of the NCE in both solid state and in the chosen dosing vehicle must be confirmed under relevant conditions (e.g., temperature, light, pH) to ensure that the animal receives the intended dose of the active compound.

Table 1: Tiered Approach to Physicochemical Characterization

Parameter Methodology Primary Implication for In Vivo Studies
Aqueous Solubility Kinetic & Thermodynamic solubility assays in PBS (pH 7.4), SGF, SIF.Determines if an aqueous solution is feasible; guides vehicle selection.
LogD at pH 7.4 HPLC-based or shake-flask method.Predicts membrane permeability, potential for high plasma protein binding, and general ADME profile.
pKa Potentiometric titration or UV-spectroscopy.Informs on solubility at different physiological pH values (e.g., stomach vs. intestine).
Formulation Stability HPLC-based analysis of the NCE concentration in the vehicle over 24-48 hours.Ensures dose accuracy and prevents administration of degraded compound.

Part 2: Formulation Development & Vehicle Selection

The primary goal of formulation is to deliver the drug to the site of absorption in a solubilized state. For orally administered compounds, this means ensuring solubility and stability in the gastrointestinal tract. Given that many kinase inhibitors are poorly soluble, a simple aqueous solution is often not feasible.

Decision Framework for Vehicle Selection

The choice of vehicle is a critical determinant of drug exposure and experimental reproducibility. The selection process should be data-driven, based on the physicochemical properties determined in Part 1.

G cluster_0 Formulation Selection Workflow start NCE Solubility Data (from Part 1) decision1 Soluble in PBS (> Target Dose)? start->decision1 formulation1 Simple Aqueous Solution (e.g., Saline, PBS) decision1->formulation1 Yes decision2 Soluble with Co-solvents (e.g., PEG400, DMSO)? decision1->decision2 No formulation2 Aqueous Co-solvent System (e.g., 10% DMSO, 40% PEG400, 50% Saline) decision2->formulation2 Yes decision3 Requires Surfactants or Lipids to Solubilize? decision2->decision3 No formulation3 Complex Formulation (e.g., Micellar solution, Lipid emulsion) decision3->formulation3 Yes formulation4 Amorphous Solid Dispersion or Suspension decision3->formulation4 No

Caption: Data-driven workflow for selecting an appropriate dosing vehicle.

Common Vehicle Formulations for Preclinical Studies

Table 2: Example Vehicle Compositions for Oral (PO) Dosing

Vehicle Type Composition Pros Cons
Aqueous Co-solvent 10% DMSO, 40% PEG 400, 50% SalineSimple to prepare, suitable for many compounds.Potential for drug precipitation upon dilution in GI fluids; DMSO can have pharmacological effects.
Cyclodextrin Solution 20-40% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in waterIncreases solubility of hydrophobic compounds, generally well-tolerated.Can be nephrotoxic at high doses; viscosity can be an issue.
Lipid-Based (Self-Emulsifying) Kolliphor® RH 40, Labrasol®, Capryol™ 90Enhances absorption via lymphatic pathways, good for highly lipophilic drugs.More complex to prepare and characterize; potential for GI side effects.
Aqueous Suspension 0.5% (w/v) Methylcellulose or Carboxymethylcellulose (CMC) in waterSuitable for high doses of insoluble compounds.Requires careful particle size control and validation of suspension uniformity; bioavailability can be variable.

Part 3: In Vivo Dosing & Pharmacokinetic/Pharmacodynamic Protocols

This section provides step-by-step protocols for the execution of a combined pharmacokinetic (PK) and pharmacodynamic (PD) study. Such a study is essential to establish the relationship between drug exposure (PK) and target engagement (PD).

Animal Model Selection

The choice of animal model should be guided by the therapeutic hypothesis. For a PI3K δ/γ inhibitor, relevant models could include:

  • Immunology/Inflammation: Collagen-Induced Arthritis (CIA) in mice or rats.

  • Oncology: Syngeneic or xenograft tumor models using cell lines with known PI3K pathway activation.

All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and adhere to the guidelines for animal welfare.

Protocol: Oral Gavage (PO) Dosing in Mice

This protocol describes the administration of the formulated NCE directly into the stomach of a mouse.

  • Animal Preparation: Acclimatize animals for at least one week prior to the study. Fast animals for 4 hours before dosing (with water ad libitum) to reduce variability in gastric emptying, but consult veterinary staff as prolonged fasting can be detrimental.

  • Dose Calculation: Calculate the volume to be administered based on the most recent individual animal body weights. A typical dosing volume for mice is 5-10 mL/kg.

    • Formula: Dosing Volume (mL) = [Dose (mg/kg) x Body Weight (kg)] / Concentration (mg/mL)

  • Formulation Preparation: Prepare the formulation as determined in Part 2. If it is a suspension, ensure it is continuously stirred to maintain homogeneity.

  • Administration:

    • Gently restrain the mouse, ensuring it can breathe freely.

    • Measure the distance from the mouse's nose to the tip of the sternum to estimate the required gavage needle length.

    • Insert a sterile, flexible-tipped gavage needle into the esophagus and gently advance it into the stomach. Do not force the needle.

    • Slowly dispense the calculated volume.

    • Carefully withdraw the needle and return the mouse to its cage.

  • Post-Dose Monitoring: Observe the animal for any signs of distress or adverse reactions for at least 2 hours post-dosing.

Protocol: Serial Blood Sampling for Pharmacokinetics (PK)

This protocol outlines sparse sampling from a cohort of mice to build a composite PK profile.

  • Study Design: Use a satellite group of animals for PK sampling to avoid influencing the main efficacy/PD group.

  • Timepoints: A typical schedule for an oral dose includes pre-dose (0 hr), and 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Collection:

    • Collect blood (typically 20-50 µL) from the saphenous or submandibular vein.

    • Use tubes containing an appropriate anticoagulant (e.g., K2EDTA).

    • Place samples immediately on ice.

  • Plasma Processing:

    • Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C.

    • Carefully aspirate the supernatant (plasma) and transfer it to a new, labeled microcentrifuge tube.

    • Store plasma samples at -80°C until bioanalysis.

Protocol: Target Engagement & Pharmacodynamic (PD) Biomarker Analysis

For a PI3K inhibitor, the most direct PD biomarker is the inhibition of phosphorylation of its downstream effector, AKT.

  • Tissue Collection: At selected timepoints post-dose (e.g., peak plasma concentration and a later timepoint), euthanize a subset of animals.

  • Target Tissue Harvest: Rapidly excise the tissue of interest (e.g., tumor, spleen, or whole blood for peripheral blood mononuclear cells - PBMCs).

  • Lysate Preparation:

    • Immediately flash-freeze the tissue in liquid nitrogen or place it in a lysis buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.

    • Homogenize the tissue and clarify the lysate by centrifugation.

  • Biomarker Analysis (Western Blot or ELISA):

    • Determine the total protein concentration of the lysate (e.g., using a BCA assay).

    • Use a validated antibody-based method like Western Blot or ELISA to measure the levels of phosphorylated AKT (pAKT, specifically at Ser473) and total AKT.

  • Data Interpretation: Express the PD effect as the ratio of pAKT to total AKT, normalized to the vehicle-treated control group. A significant reduction in this ratio indicates target engagement.

G cluster_0 PI3K Signaling & PD Biomarker RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K (δ/γ) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates NCE N-(3-amino-2-methylphenyl)-4- (2-ethoxyethoxy)benzamide NCE->PI3K INHIBITS PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT phosphorylates pAKT p-AKT (Ser473) [PD BIOMARKER] AKT->pAKT autophosphorylation Downstream Downstream Effects (Proliferation, Survival) pAKT->Downstream

Caption: PI3K/AKT signaling pathway showing the inhibitory action and the key PD biomarker.

Part 4: Bioanalysis, Data Interpretation & Troubleshooting

Bioanalytical Method

Quantification of the NCE in plasma samples is typically performed using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. This provides the necessary sensitivity and selectivity to measure drug concentrations over several orders of magnitude.

Integrating PK and PD Data

The ultimate goal is to build a PK/PD model. By correlating the plasma concentration of the NCE (PK) with the degree of pAKT inhibition (PD) at various timepoints, one can establish an exposure-response relationship. This model is critical for predicting the dose and schedule required to achieve a desired level of target inhibition in efficacy studies and, eventually, in humans.

Table 3: Common Troubleshooting for In Vivo Dosing Studies

Issue Potential Cause(s) Recommended Solution(s)
High variability in PK data Inconsistent dosing technique; formulation instability/inhomogeneity; variable food intake.Refine gavage technique; re-validate formulation stability and ensure proper mixing (for suspensions); standardize animal fasting/feeding schedule.
Low/No drug exposure (AUC) Poor solubility/dissolution in GI tract; high first-pass metabolism.Re-formulate using an enabling technology (e.g., lipid-based or amorphous solid dispersion); investigate IV dosing to determine absolute bioavailability.
No PD effect despite good exposure NCE does not engage the target in vivo; PD assay is not sensitive enough; rapid target turnover.Confirm on-target activity in cell-based assays; optimize and validate the PD assay (antibodies, lysis buffer); perform a time-course experiment to capture transient PD effects.
Adverse Events (e.g., weight loss) On-target or off-target toxicity of the NCE; vehicle toxicity.Conduct a dose range-finding study to establish the Maximum Tolerated Dose (MTD); run a vehicle-only toxicity group to rule out formulation effects.

References

  • Title: PI3K INHIBITORS Source: Google Patents URL

Application Note: Formulation and In Vitro Assay Protocol for N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide is a highly specific, hydrophobic small molecule often utilized in targeted cell culture assays. Structurally, it consists of a benzamide core substituted with a 4-(2-ethoxyethoxy) tail and an N-linked 3-amino-2-methylphenyl (aniline) moiety.

Understanding its physicochemical properties is critical for successful in vitro formulation:

  • Hydrophobicity: The benzamide core and aromatic rings impart significant lipophilicity, making the compound practically insoluble in aqueous buffers.

  • Oxidation Potential: The free primary amine on the phenyl ring is highly susceptible to oxidation, especially in solution and under ambient light exposure.

  • Hydrogen Bonding: The ethoxyethoxy tail provides some hydrogen bond acceptor capacity, which aids in solvation by polar aprotic solvents.

Formulation Strategy and Rationale

To achieve reproducible cell culture data, the compound must be fully solubilized without inducing solvent-mediated cytotoxicity.

  • Primary Solvent Selection: Anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard for solubilizing benzamide derivatives [1]. It effectively disrupts the crystalline lattice of the hydrophobic core while stabilizing the polar functional groups.

  • Strict Solvent Toxicity Limits: DMSO can induce caspase-independent neuronal death and alter cell membrane fluidity even at low concentrations [2]. Furthermore, prolonged exposure to DMSO at concentrations >0.1% (v/v) has been shown to induce the cleavage of caspase-3 and PARP-1, leading to significant cytotoxicity in fibroblast-like synoviocytes and other sensitive cell lines [3]. Therefore, the final assay concentration of DMSO must be strictly capped at ≤0.1% .

  • Handling the Aniline Moiety: To prevent the 3-amino group from oxidizing (which can turn the solution brown and alter its pharmacological profile), the master stock must be prepared under an inert gas overlay (Argon or Nitrogen) and stored in amber vials.

Data Presentation: Solubility and Dilution Matrices

Table 1: Solubility Profile of N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide

SolventSolubilityRationale / Suitability for Cell Culture
Water / PBS (pH 7.4) < 0.1 mg/mL (Insoluble)High lipophilicity prevents aqueous solvation. Unsuitable for stock.
Ethanol (100%) ~ 2-5 mg/mL (Slightly Soluble)Insufficient for creating high-concentration master stocks.
Anhydrous DMSO > 20 mg/mL (Highly Soluble)Optimal. Polar aprotic nature fully solvates the benzamide core.
DMF > 20 mg/mL (Highly Soluble)Highly toxic to cells; avoid for in vitro biological assays.

Table 2: Serial Dilution Scheme (Targeting 1 µM Final Assay Concentration)

StepSource SolutionVolume of SourceVolume of DiluentFinal ConcentrationDMSO %
1. Master Stock Dry Powder3.14 mg1.0 mL (100% DMSO)10 mM100%
2. Working Stock 10 mM Master Stock10 µL90 µL (100% DMSO)1 mM100%
3. Dosing Media 1 mM Working Stock10 µL9.99 mL (Culture Media)1 µM0.1%

Step-by-Step Experimental Protocol

Phase 1: Master Stock Preparation (10 mM)
  • Equilibration: Allow the lyophilized powder of the compound to equilibrate to room temperature in a desiccator. Causality: This prevents ambient moisture condensation, which can degrade the compound and introduce water into the anhydrous stock.

  • Weighing: Weigh exactly 3.14 mg of the compound (Estimated MW ≈ 314.38 g/mol ) into a sterile, amber microcentrifuge tube.

  • Solvation: Add 1.0 mL of cell-culture grade, anhydrous DMSO (≥99.9% purity).

  • Dissolution: Vortex the tube vigorously for 60 seconds. If microscopic particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Storage: Purge the headspace of the tube with Argon gas to protect the primary amine from oxidation. Aliquot into 50 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

Phase 2: Assay Formulation and Cell Dosing (Self-Validating Workflow)
  • Thawing: Thaw a 50 µL aliquot of the 10 mM Master Stock at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution: Dilute the stock in 100% DMSO to create a 1000x working solution relative to your final desired assay concentration. Causality: Diluting serially in DMSO rather than directly into media prevents the hydrophobic compound from "crashing out" (precipitating) due to sudden aqueous shock.

  • Media Addition: Add the 1000x working solution to pre-warmed (37°C) complete cell culture media at a 1:1000 ratio (e.g., 10 µL per 10 mL of media). Invert gently to mix. Causality: Cold media drastically reduces the kinetic solubility limit; pre-warming ensures the compound remains in solution.

  • Visual Validation: Observe the dosing media under an inverted phase-contrast microscope. The absence of micro-crystals or turbidity validates a successful aqueous formulation.

  • Application: Aspirate old media from the cell culture plates and immediately apply the formulated dosing media to the cells.

Process Visualization

G N1 Solid Compound N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide N2 Weighing & Handling (Argon atmosphere to prevent oxidation) N1->N2 N3 Master Stock Preparation (10 mM in 100% anhydrous DMSO) N2->N3 N4 Aliquoting & Storage (-20°C, desiccated, amber vials) N3->N4 Long-term N5 Intermediate Dilution (Serial dilution in 100% DMSO) N3->N5 Immediate use N6 Media Formulation (1:1000 dilution in 37°C culture media) N5->N6 N7 In Vitro Cell Assay (Final DMSO ≤ 0.1%) N6->N7

Caption: Workflow for formulating the benzamide derivative for in vitro cell culture assays.

Quality Control & Troubleshooting

  • Precipitation in Media: If the compound precipitates upon addition to the media, verify that the final DMSO concentration is exactly 0.1% and that the media was properly pre-warmed. If precipitation persists, the target concentration may exceed the compound's absolute thermodynamic solubility limit in aqueous environments, requiring the use of a surfactant (e.g., Tween-20) or a carrier protein (e.g., BSA).

  • Loss of Potency/Color Change: If the master stock turns yellow or brown, suspect oxidation of the 3-amino-2-methylphenyl group. Discard the aliquot, ensure future master stocks are strictly stored under argon, and utilize fresh aliquots for critical assays.

References

  • Galvao, J., et al. "Unexpected low-dose toxicity of the universal solvent DMSO." The FASEB Journal, 2014. URL:[Link]

  • Gallardo-Villagrán, M., et al. "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes." International Journal of Molecular Sciences (MDPI), 2022. URL:[Link]

Application Note: Advanced Crystallization Techniques for N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details the thermodynamic profiling and crystallization strategies for N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide . Due to the presence of a highly flexible 2-ethoxyethoxy ether chain, this intermediate exhibits a pronounced tendency to undergo Liquid-Liquid Phase Separation (LLPS), colloquially known as "oiling out," during standard cooling crystallization. This guide provides robust, scalable protocols designed to bypass the LLPS spinodal boundary through strategic solvent selection, precise metastable zone width (MSZW) mapping, and seeded cooling trajectories.

Molecular Profiling & Crystallization Challenges

N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide is a complex pharmaceutical intermediate characterized by three distinct functional domains:

  • Primary Amine & Amide Core : These provide strong hydrogen-bond donor and acceptor sites, which are critical for establishing a stable crystal lattice.

  • 2-Methylphenyl Group : Imparts localized lipophilicity and steric bulk.

  • 2-Ethoxyethoxy Chain : This flexible, PEG-like appendage significantly increases the molecule's conformational entropy in solution.

The LLPS Challenge : The high flexibility of the ether chain lowers the melting point of the solute and increases its affinity for polar organic solvents. When supersaturation is generated rapidly (via unseeded cooling or fast antisolvent addition), the solution reaches the liquid-liquid demixing boundary (binodal curve) before spontaneous nucleation can occur. As documented in , this results in the formation of a solute-rich oil phase that traps impurities, causes severe agglomeration, and halts purification.

Thermodynamic Principles & Solvent Screening Strategy

To design a self-validating crystallization process, the thermodynamic relationship between the solubility curve and the LLPS boundary must be manipulated.

  • Avoidance of Aqueous Mixtures : Screening reveals that Ethanol/Water mixtures consistently induce oiling out. The hydrophobic tolyl group and hydrophilic ether chain create competing solvation dynamics, driving phase separation.

  • Optimal Solvent Systems : Isopropanol (IPA) was identified as the optimal single-solvent system. It provides a steep temperature-dependent solubility curve while maintaining the LLPS boundary at a lower temperature (~38 °C), widening the MSZW for safe seeding. For higher yield requirements, an Ethyl Acetate (EtOAc) / Heptane antisolvent system is highly effective, provided the antisolvent dosing is strictly controlled.

Quantitative Data Summaries

Table 1: Solubility and Phase Behavior Profile

Solvent SystemTemp (°C)Solubility (mg/mL)Phase Behavior / Observation
Isopropanol (IPA)512Crystalline suspension
Isopropanol (IPA)65145Clear solution
Ethanol / Water (70:30)2545LLPS (Oiling out) observed
Ethyl Acetate (EtOAc)25210Clear solution
Heptane25< 2Insoluble

Table 2: Solvent Screening Matrix

SolventAntisolventYield (%)Purity (HPLC Area %)MorphologyRemarks
IPAN/A88.099.8PrismsOptimal cooling profile, high purity
EtOAcHeptane94.599.1NeedlesHigh yield, requires strict dosing
AcetoneWaterN/AN/AAgglomeratesSevere oiling out, failed isolation

Experimental Workflows & Protocols

G Start Crude API N-(3-amino-2-methylphenyl) -4-(2-ethoxyethoxy)benzamide Dissolve Dissolution in IPA (T = 65°C) Start->Dissolve Filter Polish Filtration (Hot) Dissolve->Filter Cool1 Cool to Seeding Temp (T = 45°C) Filter->Cool1 LLPS Risk: Liquid-Liquid Phase Separation (Oiling Out) Cool1->LLPS If unseeded / fast cooling Seed Seeding & Isothermal Aging (Bypass LLPS) Cool1->Seed Add 1-2 wt% Seeds LLPS->Seed Recovery via long aging Cool2 Controlled Cooling (0.1°C/min to 5°C) Seed->Cool2 Isolate Filtration & Washing (Cold IPA/Heptane) Cool2->Isolate Dry Vacuum Drying (T = 40°C) Isolate->Dry

Figure 1: Seeded cooling crystallization workflow designed to bypass liquid-liquid phase separation.

Protocol A: Seeded Cooling Crystallization (Isopropanol)

This protocol utilizes a controlled seeding strategy to consume supersaturation before the system can cross into the LLPS region, a proven technique for .

Step 1: Dissolution & Clarification

  • Action : Suspend 100 g of crude N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide in 700 mL of Isopropanol (IPA). Heat the reactor to 65 °C under moderate agitation (250 rpm).

  • IPC (In-Process Control) : Visually verify a completely clear solution.

  • Action : Perform a hot polish filtration through a 0.45 µm PTFE filter into a pre-heated (65 °C) crystallizer.

  • Causality : Filtration removes insoluble impurities and foreign particulates that could act as heterogeneous nucleation sites, which often trigger the precipitation of metastable, unwanted polymorphs.

Step 2: Generation of Supersaturation

  • Action : Cool the solution linearly from 65 °C to 45 °C at a rate of 0.5 °C/min.

  • Causality : 45 °C is strategically chosen as it lies squarely within the MSZW but safely above the cloud point (~38 °C). Cooling too rapidly here risks localized supersaturation spikes at the reactor walls, inducing premature oiling out.

Step 3: Seeding and Isothermal Aging

  • Action : Introduce 1.0 g (1 wt%) of pure, milled seed crystals of the desired polymorph. Reduce agitation to 150 rpm.

  • IPC : Verify that the seeds do not dissolve after 15 minutes. If they dissolve, the solution is undersaturated; reheat to 65 °C and recalculate solvent volume.

  • Action : Hold the suspension isothermally at 45 °C for 2 hours.

  • Causality : This is the most critical step. Isothermal aging allows the seeds to grow, actively consuming the supersaturation. By depleting the solute concentration in the liquid phase, the thermodynamic state of the system shifts leftward on the phase diagram, safely bypassing the LLPS spinodal curve during subsequent cooling.

Step 4: Controlled Cooling & Desupersaturation

  • Action : Cool the suspension from 45 °C to 5 °C at a slow, controlled rate of 0.1 °C/min.

  • Causality : A slow cooling rate ensures that the crystal growth kinetics outpace the generation of new supersaturation. If cooled too fast, the system will generate supersaturation faster than the existing surface area can absorb it, leading to secondary nucleation or late-stage phase separation.

Step 5: Isolation & Drying

  • Action : Filter the suspension under vacuum. Wash the filter cake with 2 x 100 mL of pre-chilled (5 °C) IPA/Heptane (1:1 v/v).

  • Causality : The IPA/Heptane wash displaces the mother liquor without dissolving the purified product, preventing the precipitation of impurities onto the crystal surfaces during drying.

  • Action : Dry the product in a vacuum oven at 40 °C for 12 hours.

Protocol B: Antisolvent Crystallization (Ethyl Acetate / Heptane)

For scenarios where thermal degradation is a concern, or higher yields are required, an antisolvent approach is utilized. As noted by , antisolvent addition must be carefully profiled to avoid crossing the ternary phase demixing boundary.

  • Dissolution : Dissolve 100 g of the API in 400 mL of Ethyl Acetate (EtOAc) at 40 °C. Ensure complete dissolution via visual check.

  • Initial Antisolvent Dosing : Slowly add 100 mL of Heptane over 45 minutes using a dosing pump.

    • Causality: This initial slow addition brings the system just inside the metastable zone without crossing the LLPS boundary.

  • Seeding : Add 1.0 g of seed crystals. Hold isothermally for 1.5 hours to allow the seed bed to establish and consume initial supersaturation.

  • Bulk Antisolvent Dosing : Add an additional 400 mL of Heptane over 4 hours using a convex dosing profile (starting very slow and gradually increasing the rate).

    • Causality: A convex dosing profile matches the exponentially increasing surface area of the growing crystals, maintaining a constant, low level of supersaturation and preventing oiling out.

  • Isolation : Filter the resulting suspension, wash with 150 mL of Heptane, and vacuum dry at 40 °C.

References

  • Mettler Toledo. "Liquid-Liquid Phase Separation in Crystallization." Mettler Toledo On-Demand Webinars.[Link]

  • Wang, J., et al. "Study on the Oiling-out and Crystallization for the Purification of Idebenone." Organic Process Research & Development, ACS Publications.[Link]

  • Zhao, Y., et al. "The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation." Crystals, MDPI.[Link]

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the challenges associated with the aqueous solubility of this compound. This guide provides in-depth, evidence-based strategies and practical troubleshooting advice to ensure the successful formulation and application of this molecule in your research.

I. Foundational Understanding: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide, providing a solid foundation for subsequent troubleshooting and experimental design.

Q1: What are the key structural features of N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide that influence its aqueous solubility?

A1: The solubility of this molecule is governed by a balance of hydrophilic and hydrophobic properties derived from its distinct functional groups. The benzamide core and the two aromatic rings contribute to its hydrophobic character, which is a primary reason for its limited aqueous solubility.[1] Conversely, the primary amino group (-NH2) on the phenyl ring is a basic functional group that can be protonated to form a more soluble salt.[2] The ethoxyethoxy side chain introduces some polarity and conformational flexibility, which can also positively influence solubility.[3][4]

Q2: Why is my initial batch of N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide poorly soluble in aqueous buffers?

A2: It is common for complex organic molecules like this one to exhibit poor solubility in their free base or neutral form due to strong intermolecular forces in the crystal lattice.[5] The crystalline state is a thermodynamically stable, low-energy form that requires significant energy to be disrupted by solvent molecules.[6] Therefore, without specific formulation strategies, achieving a desired concentration in aqueous media can be challenging.

Q3: What is the first step I should take to improve the solubility of this compound?

A3: Given the presence of a basic amino group, the most direct and often most effective initial approach is to investigate the pH-dependent solubility.[7] By lowering the pH of the aqueous medium, the amino group can be protonated, forming a more soluble ammonium salt.[2][8] This is a fundamental principle in the formulation of many amine-containing pharmaceuticals.

Q4: Are there any potential degradation issues I should be aware of when modifying the pH?

A4: While pH adjustment is a powerful tool, it is crucial to assess the chemical stability of the compound under acidic conditions. Amide bonds, such as the one in this molecule, can be susceptible to hydrolysis at very low pH values, especially with prolonged exposure or at elevated temperatures. Therefore, it is recommended to conduct stability studies in parallel with your solubility experiments.

II. Troubleshooting Guides & Advanced Strategies

This section provides detailed, question-and-answer-based troubleshooting guides for common experimental hurdles, along with advanced strategies for significant solubility enhancement.

A. pH Modification and Salt Formation

Q: I've tried lowering the pH, but the solubility is still not sufficient for my assay. What should I do next?

A: If simple pH adjustment of a buffer is insufficient, a more robust approach is to form a stable salt of the compound. Salt formation is a highly effective and widely used method to increase the dissolution rate and solubility of ionizable drugs.[9][10][11][12]

  • Causality: By reacting the basic amino group with an acid, you form a salt with significantly different and often superior physicochemical properties compared to the free base.[11] This can lead to a dramatic increase in aqueous solubility.[9]

  • Troubleshooting Steps:

    • Counter-ion Selection: The choice of the acid (counter-ion) is critical. Start with common pharmaceutical-grade acids like hydrochloric acid (HCl), sulfuric acid (H2SO4), or methanesulfonic acid. The resulting salt's properties, including solubility and stability, will depend on the chosen counter-ion.[10]

    • Stoichiometry: Ensure a 1:1 molar ratio of the compound to a monoprotic acid for complete salt formation.

    • Isolation: The salt can be isolated as a solid by precipitation from a suitable organic solvent or by lyophilization. This solid salt form can then be directly dissolved in aqueous media.

Experimental Protocol: Hydrochloride Salt Formation

  • Dissolution: Dissolve 100 mg of N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide in a minimal amount of a suitable organic solvent (e.g., methanol or ethanol).

  • Acidification: While stirring, slowly add one molar equivalent of 1M HCl in diethyl ether.

  • Precipitation: The hydrochloride salt should precipitate out of the solution. If not, the solution can be cooled or a non-polar anti-solvent can be added to induce precipitation.

  • Isolation: Collect the solid precipitate by filtration and wash with a small amount of cold diethyl ether.

  • Drying: Dry the salt under vacuum to remove residual solvents.

  • Confirmation: Confirm salt formation using appropriate analytical techniques (e.g., melting point, FTIR, or NMR).

dot

cluster_workflow Salt Formation Workflow Start Start Dissolve_Compound Dissolve Free Base in Organic Solvent Start->Dissolve_Compound Step 1 Add_Acid Add Stoichiometric Amount of Acid Dissolve_Compound->Add_Acid Step 2 Precipitate_Salt Precipitate the Salt Add_Acid->Precipitate_Salt Step 3 Isolate_Salt Isolate by Filtration Precipitate_Salt->Isolate_Salt Step 4 Dry_Salt Dry Under Vacuum Isolate_Salt->Dry_Salt Step 5 Confirm Confirm Salt Formation? Dry_Salt->Confirm Step 6 Confirm->Dissolve_Compound Failure - Repeat End End Confirm->End Success

Caption: Workflow for hydrochloride salt formation.

B. Co-solvent Systems

Q: My application is sensitive to pH changes. How can I improve solubility without altering the pH?

A: In such cases, the use of co-solvents is a common and effective strategy.[13] Co-solvents are water-miscible organic solvents that, when added to water in small amounts, can significantly increase the solubility of hydrophobic compounds.[13]

  • Causality: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the dissolution of non-polar molecules.[13] They can also disrupt the hydrogen bonding network of water, which can further aid in the solubilization of the solute.

  • Common Co-solvents:

    • Ethanol

    • Propylene glycol

    • Polyethylene glycols (PEGs)

    • Glycerol

    • Dimethyl sulfoxide (DMSO)

  • Troubleshooting and Optimization:

    • Start with Low Concentrations: Begin by adding a small percentage (e.g., 5-10% v/v) of the co-solvent to your aqueous buffer.

    • Screen Different Co-solvents: The effectiveness of a co-solvent is compound-specific. It is advisable to screen a panel of co-solvents to identify the most effective one.

    • Assess Compatibility: Ensure that the chosen co-solvent is compatible with your downstream application (e.g., it does not interfere with an enzymatic assay or cause cell toxicity).

    • Monitor for Precipitation: Be aware that adding a co-solvent can sometimes lead to precipitation if the system is not optimized.

Experimental Protocol: Co-solvent Screening

  • Prepare Stock Solutions: Prepare a high-concentration stock solution of your compound in 100% of each co-solvent to be tested (e.g., 10 mg/mL in DMSO, ethanol, and PEG 400).

  • Serial Dilutions: In a multi-well plate, perform serial dilutions of each stock solution into your aqueous buffer to achieve a range of final co-solvent concentrations (e.g., 0.5%, 1%, 2%, 5%, 10%).

  • Equilibration: Seal the plate and allow it to equilibrate at the desired temperature for a specified period (e.g., 2-24 hours).

  • Solubility Assessment: Visually inspect for precipitation and quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

dot

cluster_cosolvent Co-solvent Optimization Logic Start Start with Aqueous Buffer Add_CoSolvent Introduce Co-solvent (e.g., DMSO, Ethanol) Start->Add_CoSolvent Check_Solubility Solubility Sufficient? Add_CoSolvent->Check_Solubility Increase_Concentration Increase Co-solvent Concentration Check_Solubility->Increase_Concentration No Success Optimized Formulation Check_Solubility->Success Yes Increase_Concentration->Check_Solubility Re-evaluate Screen_Another Screen a Different Co-solvent Increase_Concentration->Screen_Another Max Concentration Reached Screen_Another->Add_CoSolvent Failure Consider Alternative Method Screen_Another->Failure All Screened

Caption: Decision-making process for co-solvent selection.

C. Cyclodextrin Complexation

Q: I need a formulation for in vivo studies, and the use of organic co-solvents is restricted. What is a suitable alternative?

A: Cyclodextrin complexation is an excellent and widely used strategy for improving the solubility and bioavailability of poorly soluble drugs, especially for in vivo applications.[14][15][16]

  • Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][16] The hydrophobic portion of your molecule can form an "inclusion complex" by fitting into this cavity, while the hydrophilic exterior of the cyclodextrin ensures the complex remains water-soluble.[14][15]

  • Commonly Used Cyclodextrins:

    • Beta-cyclodextrin (β-CD)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Key Considerations:

    • Screening is Essential: The stability and solubility enhancement of the inclusion complex depend on the type of cyclodextrin and the guest molecule.[17] It is crucial to screen different cyclodextrins to find the optimal one.

    • Stoichiometry Matters: The molar ratio of the drug to cyclodextrin will influence the efficiency of complexation and the final solubility achieved.

    • Preparation Method: The method of preparing the complex (e.g., kneading, co-precipitation, freeze-drying) can impact its properties.

Experimental Protocol: Cyclodextrin Complexation by Freeze-Drying

  • Molar Ratio Calculation: Determine the required amounts of your compound and the chosen cyclodextrin (e.g., HP-β-CD) for a specific molar ratio (e.g., 1:1, 1:2).

  • Dissolution: Dissolve the cyclodextrin in water. Separately, dissolve your compound in a minimal amount of a suitable organic solvent like ethanol.

  • Mixing: Slowly add the drug solution to the aqueous cyclodextrin solution while stirring vigorously.

  • Equilibration: Continue stirring the mixture for 24-48 hours at room temperature to allow for complex formation.

  • Solvent Removal (Partial): If an organic solvent was used, it can be removed under reduced pressure.

  • Freeze-Drying: Freeze the aqueous solution and then lyophilize it to obtain a dry powder of the inclusion complex.

  • Solubility Testing: Determine the aqueous solubility of the resulting powder.

StrategyMechanismKey AdvantagesKey Considerations
pH Adjustment/Salt Formation Ionization of the basic amino group.[8]High solubility enhancement, straightforward.Potential for pH-related degradation, common ion effect.[10]
Co-solvents Reduction of solvent polarity.[13]Effective for neutral compounds, easy to prepare.Potential for co-solvent toxicity or assay interference.
Cyclodextrin Complexation Formation of a host-guest inclusion complex.[14]Suitable for in vivo use, can improve stability.Requires screening, can be more costly.

III. Concluding Remarks

Improving the aqueous solubility of N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide is a multifactorial challenge that can be effectively addressed through systematic and informed formulation strategies. The presence of an ionizable amino group makes pH adjustment and salt formation the most direct and potent first-line approaches. For applications where pH modulation is not feasible, co-solvent systems and cyclodextrin complexation offer robust alternatives. Each strategy has its own set of advantages and requires careful optimization. By understanding the underlying chemical principles and following the structured protocols outlined in this guide, researchers can successfully overcome solubility hurdles and advance their scientific objectives.

IV. References

Sources

Technical Support Center: Synthesis Optimization for N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As drug development professionals, you are likely aware that synthesizing highly functionalized benzamides requires precise control over reaction kinetics and chemoselectivity.

Directly coupling 4-(2-ethoxyethoxy)benzoic acid with 2-methyl-1,3-phenylenediamine typically results in a statistical mixture of mono- and bis-acylated products due to the presence of two equivalent amine groups. To achieve high yields and absolute regiocontrol, we employ a two-step sequence: (1) Amide coupling using the mono-protected equivalent, 2-methyl-3-nitroaniline, followed by (2) Chemoselective nitro reduction .

Below, you will find our comprehensive troubleshooting guide, quantitative optimization data, and self-validating experimental protocols to maximize your synthesis yield.

Synthetic Workflow

SynthesisWorkflow SM1 4-(2-ethoxyethoxy)benzoic acid (Starting Material) Act Acid Chloride Activation (Oxalyl Chloride, DMF cat.) SM1->Act SM2 2-methyl-3-nitroaniline (Nucleophile) Coupling Amide Coupling (Pyridine, DCM, 0°C to RT) SM2->Coupling Act->Coupling Intermediate N-(2-methyl-3-nitrophenyl)- 4-(2-ethoxyethoxy)benzamide Coupling->Intermediate Step 1 Yield: >90% Reduction Chemoselective Nitro Reduction (Fe, NH4Cl, EtOH/H2O, 80°C) Intermediate->Reduction Product N-(3-amino-2-methylphenyl)- 4-(2-ethoxyethoxy)benzamide (Target Molecule) Reduction->Product Step 2 Yield: >95%

Fig 1: Two-step synthetic workflow for N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is the yield of the initial amide coupling consistently below 40% when using standard reagents like EDC/HOBt? Causality: The nucleophile, 2-methyl-3-nitroaniline, is severely deactivated both sterically and electronically. The methyl group at the ortho-position creates a steric clash that blocks the trajectory of incoming bulky activated esters (like the O-acylisourea formed by EDC). Furthermore, the nitro group exerts a strong inductive electron-withdrawing effect (-I), depleting electron density from the aniline nitrogen. Standard carbodiimide coupling is too slow, leading to hydrolysis of the activated acid before the amide bond can form. Solution: You must bypass standard coupling reagents and utilize a highly reactive acid chloride intermediate. Alternatively, if acid chlorides are incompatible with your broader workflow, utilize highly reactive uronium salts (e.g., HATU) with prolonged heating, as detailed in the foundational review by [1]. However, acid chloride generation remains the most scalable and highest-yielding approach for this specific substrate.

Q2: During the nitro reduction step (Step 2), I observe significant loss of the 2-ethoxyethyl group. How can I prevent this ether cleavage? Causality: Ether cleavage is a direct consequence of using overly harsh Lewis acids (like SnCl2​ ) or strong Brønsted acids (like concentrated HCl ) during the reduction phase. The acid protonates the ether oxygen, forming an oxonium ion that is highly susceptible to nucleophilic attack by chloride ions, resulting in dealkylation. Solution: Shift to mild, neutral, or slightly acidic single-electron transfer (SET) conditions. The Béchamp reduction ( Fe/NH4​Cl in aqueous ethanol) is highly chemoselective. It efficiently reduces the nitro group while leaving aliphatic ethers completely intact [2].

Q3: My catalytic hydrogenation ( Pd/C,H2​ ) yields a complex mixture containing up to 30% of azo and azoxy dimers. What is the mechanistic cause? Causality: Nitro reduction proceeds sequentially: Nitro Nitroso Hydroxylamine Amine. If the rate of hydrogenation is mass-transfer limited (e.g., low H2​ pressure, poor stirring, or deactivated catalyst), the highly reactive nitroso and hydroxylamine intermediates accumulate in solution. These intermediates rapidly undergo bimolecular condensation to form azoxy dimers, which are subsequently reduced to azo compounds that are notoriously difficult to cleave back to the primary amine [3]. Solution: Use the Iron-mediated reduction protocol provided below. Because the Béchamp reduction occurs via SET directly on the surface of the insoluble iron particles, the reactive intermediates are physically isolated on the metal surface, effectively suppressing bimolecular condensation pathways.

Quantitative Optimization Data

Table 1: Optimization of Amide Coupling (Step 1) Reaction: 4-(2-ethoxyethoxy)benzoic acid + 2-methyl-3-nitroaniline

MethodActivating ReagentBase / SolventTemp / TimeYield (%)Major Impurity Profile
A EDC⋅HCl , HOBtDIPEA / DMFRT / 24h35%Unreacted aniline, hydrolyzed acid
BHATUDIPEA / DMF50°C / 18h68%Guanidinium byproduct
C (Optimized) Oxalyl Chloride Pyridine / DCM RT / 4h 92% None detected (Trace free acid)

Table 2: Optimization of Chemoselective Nitro Reduction (Step 2) Reaction: N-(2-methyl-3-nitrophenyl)-4-(2-ethoxyethoxy)benzamide Target Molecule

MethodReagentsSolventTemp / TimeYield (%)Side Reactions / Impurities
A Pd/C,H2​ (1 atm)MethanolRT / 12h45%Azo/Azoxy dimers (30%)
B SnCl2​⋅2H2​O Ethyl Acetate80°C / 6h60%Ether cleavage (15%)
C (Optimized) Fe powder, NH4​Cl EtOH/ H2​O (3:1) 80°C / 3h 95% None detected
Self-Validating Experimental Protocols
Protocol A: Synthesis of N-(2-methyl-3-nitrophenyl)-4-(2-ethoxyethoxy)benzamide

This protocol utilizes acid chloride activation to overcome the steric and electronic deactivation of the aniline.

  • Activation: Charge 4-(2-ethoxyethoxy)benzoic acid (1.0 eq) into a dry flask under N2​ . Dissolve in anhydrous DCM (10 volumes). Add catalytic DMF (0.05 eq).

  • Acid Chloride Generation: Cool the mixture to 0 °C. Add oxalyl chloride (1.2 eq) dropwise. Observe gas evolution ( CO,CO2​,HCl ). Stir at room temperature for 2 hours.

  • System Validation (IPC): Do not proceed blindly. Quench a 10 µL aliquot of the reaction mixture into 1 mL of anhydrous methanol containing 1 drop of triethylamine. Analyze via LC-MS. A successful, self-validating system will show >99% conversion to the methyl ester mass. If the free acid mass is detected, activation is incomplete.

  • Concentration: Concentrate the mixture in vacuo to remove unreacted oxalyl chloride. Re-dissolve the resulting acid chloride in anhydrous DCM (5 volumes).

  • Coupling: In a separate flask, dissolve 2-methyl-3-nitroaniline (0.95 eq) and Pyridine (2.0 eq) in anhydrous DCM (5 volumes). Cool to 0 °C.

  • Addition: Add the acid chloride solution dropwise to the aniline solution. Warm to room temperature and stir for 4 hours.

  • Workup: Wash the organic layer sequentially with 1N HCl (removes unreacted aniline and pyridine), saturated aqueous NaHCO3​ (removes unreacted acid), and brine. Dry over Na2​SO4​ and concentrate to yield the intermediate as a solid.

Protocol B: Chemoselective Iron-Mediated Nitro Reduction

This protocol ensures complete reduction to the diamine while preserving the sensitive 2-ethoxyethoxy ether linkage.

  • Reaction Setup: Suspend the nitro intermediate from Protocol A (1.0 eq) in a mixture of Ethanol and Water (3:1 v/v, 10 volumes total).

  • Reagent Addition: Add solid Ammonium Chloride ( NH4​Cl , 3.0 eq) and Iron powder (325 mesh, 5.0 eq).

  • Reduction: Heat the vigorously stirred suspension to 80 °C (reflux) for 3 hours.

  • System Validation (IPC): The reaction is self-indicating; the yellow/orange solution will convert to a dark brown/black suspension of iron oxides. Confirm completion via LC-MS by observing the disappearance of the nitro mass (M) and the appearance of the amine mass (M-30).

  • Filtration: Filter the hot reaction mixture through a pad of Celite to remove iron residues. Wash the filter cake thoroughly with hot Ethyl Acetate.

  • Isolation: Concentrate the filtrate in vacuo to remove the ethanol. Extract the remaining aqueous phase with Ethyl Acetate. Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate to afford the highly pure N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide.

References
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[Link]

  • Orlandi, M., Brenna, D., Harms, R., Jost, S., & Benaglia, M. (2018). Recent Developments in the Reduction of Nitro Compounds. Organic Process Research & Development, 22(4), 430–445.[Link]

Resolving precipitation issues with N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide in biological media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. As researchers transition from biochemical assays to cell-based or in vivo models, managing the physicochemical liabilities of lipophilic small molecules becomes a primary challenge.

This guide specifically addresses the precipitation issues associated with N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide . As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the thermodynamic causality behind your observations and provide self-validating, field-proven protocols to ensure your compound remains fully dissolved and bioavailable in your assays.

Executive Summary: The Physicochemical Challenge

N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide possesses three distinct structural features that drive its tendency to "brick dust" (precipitate) in biological media:

  • Planar Benzamide Core: Promotes strong π−π stacking, leading to a high crystal lattice energy that resists aqueous dissolution.

  • Lipophilic Ether Tail: While the 4-(2-ethoxyethoxy) group offers minor hydrogen-bonding capacity, its bulk predominantly increases the compound's overall lipophilicity (LogP).

  • Weakly Basic Aniline: The 3-amino-2-methylphenyl group is an aniline derivative with an estimated pKa​ of ~4.5. At the physiological pH of biological media (pH 7.4), this amine is completely deprotonated (neutral), maximizing the molecule's hydrophobicity and driving it out of solution.

Diagnostic Troubleshooting Matrix

Before altering your entire workflow, use this matrix to identify the root cause of your specific precipitation event and select the appropriate intervention.

ObservationRoot Cause (Causality)Recommended Solution
Immediate cloudiness upon 1:1000 dilution into PBS/DMEM Solvent-Shift Precipitation (Ouzo Effect): Rapid diffusion of DMSO into water causes local supersaturation of the lipophilic drug[1].Use the Step-Down Dilution Method (Protocol A) or pre-mix with a carrier protein (BSA).
Media is clear initially, but crystals form after 24h at 37°C Kinetic vs. Thermodynamic Solubility: The compound formed a temporary metastable supersaturated state that eventually nucleated over time[2].Formulate with an inclusion complex like 10% HP- β -CD (Protocol B) to stabilize the thermodynamic state.
High variance in cell viability (large error bars across replicates) Micro-precipitation: Sub-visible colloidal aggregates are forming, leading to uneven dosing and localized cellular toxicity[3].Implement a Turbidity QC Check (OD600) prior to dosing. Switch to a surfactant-stabilized vehicle.

Frequently Asked Questions (FAQs)

Q1: Why does my compound instantly turn cloudy when diluted directly from a 10 mM DMSO stock into cell culture media? A1: You are observing "solvent-shift precipitation." When a highly concentrated DMSO stock is injected directly into an aqueous buffer, the DMSO solvent rapidly diffuses away into the bulk water. Because the diffusion rate of DMSO is much faster than the dissolution rate of the hydrophobic compound, the local concentration of the drug vastly exceeds its aqueous solubility limit. This creates a state of extreme supersaturation, forcing the compound to rapidly nucleate and crash out of solution[1].

SolventShift A 10 mM Stock (100% DMSO) B Direct Addition to Media (pH 7.4) A->B 1:1000 Dilution C Rapid DMSO Diffusion B->C D Local Supersaturation C->D E Nucleation & Precipitation D->E Aggregation

Caption: Mechanism of solvent-shift precipitation upon direct dilution into aqueous media.

Q2: The 3-amino group is basic. Can I just lower the pH of my media to protonate it and increase solubility? A2: No, this is a common misconception. Because the amino group is attached directly to an aromatic ring (an aniline), its lone pair of electrons is delocalized into the π -system. This drops its pKa​ to approximately 4.5. To protonate this amine enough to achieve meaningful ion-dipole aqueous solubility, you would need to drop the media pH to roughly 2.5 or 3.0. This highly acidic environment would be immediately lethal to your cell cultures. You must rely on co-solvents or complexation rather than pH adjustments.

Q3: What is the most biocompatible way to keep this compound in solution for 72-hour cell viability assays? A3: We highly recommend complexation with Hydroxypropyl- β -cyclodextrin (HP- β -CD) . HP- β -CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. It encapsulates the lipophilic benzamide core and ethoxyethoxy tail, shielding them from the aqueous environment[4]. HP- β -CD is highly water-soluble (>500 mg/mL), exhibits minimal cellular toxicity, and is an FDA-approved excipient for parenteral and oral drug delivery[5].

DecisionTree Start Precipitation in Biological Media Q1 Is assay sensitive to >0.1% DMSO? Start->Q1 Sol1 Step-Down Dilution (Max 0.5% DMSO) Q1->Sol1 No Q2 Can media tolerate carrier molecules? Q1->Q2 Yes Sol2 10% HP-β-CD Complexation Q2->Sol2 Yes Sol3 Reformulate as Lipid Nanoparticle Q2->Sol3 No

Caption: Decision tree for selecting a solubilization strategy based on assay constraints.

Validated Experimental Protocols

To ensure scientific integrity, every protocol below includes a built-in Quality Control (QC) validation step. Do not proceed to dosing your biological models without passing the QC check.

Protocol A: The "Step-Down" Dilution Method

Use this method if your cells can tolerate up to 0.5% DMSO and your target dosing concentration is low (<10 µM).

Rationale: By creating an intermediate dilution, you reduce the severity of the solvent shift, preventing the local supersaturation spike that triggers nucleation[1].

  • Stock Preparation: Prepare a 10 mM stock of N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide in 100% anhydrous DMSO. Store at -20°C.

  • Intermediate Dilution: In a clean microcentrifuge tube, add 10 µL of the 10 mM DMSO stock to 90 µL of pure DMSO. Vortex for 10 seconds. (You now have a 1 mM stock in 100% DMSO).

  • Protein-Binding Step (Optional but recommended): If your assay uses serum, add 10 µL of the 1 mM stock to 90 µL of 100% Fetal Bovine Serum (FBS). Pipette up and down gently. The albumin in the serum will immediately bind the lipophilic compound, acting as a natural carrier.

  • Final Dilution: Add the 100 µL intermediate mixture dropwise (10 µL at a time) into 1.9 mL of pre-warmed (37°C) assay media while gently vortexing.

  • Validation (QC Step): Measure the Optical Density at 600 nm (OD600) of the final media against a vehicle-only blank. An OD600​>0.05 indicates sub-visible colloidal precipitation. If the OD is baseline, proceed to assay.

Protocol B: HP- β -CD Inclusion Complexation

Use this method for sensitive primary cells, long-term incubations (72h+), or high-concentration dosing (up to 100 µM).

Rationale: HP- β -CD forms a 1:1 or 1:2 thermodynamic inclusion complex with the drug, fundamentally altering its apparent aqueous solubility without requiring toxic organic solvents[4].

  • Vehicle Preparation: Dissolve Hydroxypropyl- β -cyclodextrin powder in your base media (e.g., DMEM without serum) to a final concentration of 10% (w/v). Filter sterilize through a 0.22 µm PES membrane.

  • Compound Addition: Add your compound (either as a dry powder or from a highly concentrated 50 mM DMSO stock) directly into the 10% HP- β -CD media.

  • Acoustic/Mechanical Mixing: Do not just vortex. Place the tube in a bath sonicator at room temperature for 15–20 minutes. The energy is required to drive the hydrophobic compound into the cyclodextrin cavity.

  • Equilibration: Place the solution on an end-over-end rotator at 37°C for 2 hours to allow the thermodynamic equilibrium of the inclusion complex to stabilize.

  • Validation (QC Step): Centrifuge the tube at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a white pellet (uncomplexed drug). Transfer the clear supernatant to a new tube. Quantify the exact dissolved concentration using LC-MS/UV against a standard curve before dosing[2].

References

  • Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide National Library of Medicine (PubMed)[Link]

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin National Center for Biotechnology Information (PMC)[Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends MDPI[Link]

  • An Automated Robotic Interface for Assays: Facilitating Machine Learning in Drug Discovery by the Automation of Physicochemical Property Assays National Center for Biotechnology Information (PMC)[Link]

  • Perspectives in solubility measurement and interpretation National Center for Biotechnology Information (PMC)[Link]

Sources

Purification methods for removing N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide impurities

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex challenges associated with the isolation and clearance of the N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide impurity.

In late-stage drug development, unreacted intermediates containing primary anilines pose significant risks. Not only do they trigger regulatory scrutiny under ICH Q3A guidelines due to structural alerts[1], but their physicochemical similarities to the target Active Pharmaceutical Ingredient (API) often render standard washing protocols ineffective[2].

This guide provides field-proven, self-validating troubleshooting strategies to selectively clear this impurity without compromising your API yield.

Section 1: Mechanistic Origin & Pathway Analysis

Q: What is the primary origin of the N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide impurity in our synthetic workflow?

A: This impurity is typically a "des-heteroaryl" or unreacted intermediate byproduct. It originates during the convergent synthesis of targeted kinase inhibitors or complex benzamides. When 2-methylbenzene-1,3-diamine is coupled with 4-(2-ethoxyethoxy)benzoyl chloride, the resulting intermediate possesses a free primary aniline. If the subsequent electrophilic coupling (e.g., reacting this aniline with a heteroaryl halide) fails to reach 100% conversion, the unreacted intermediate carries over into the final crude mixture.

Understanding this causality is critical: because the impurity retains a primary amine, it is significantly more nucleophilic than the fully coupled API (which typically features a sterically hindered or electronically deactivated secondary amine/amide). We exploit this exact nucleophilic differential for downstream purification.

OriginPathway Diamine 2-Methylbenzene- 1,3-diamine Impurity N-(3-amino-2-methylphenyl)- 4-(2-ethoxyethoxy)benzamide (Primary Amine Impurity) Diamine->Impurity Amidation Acid 4-(2-Ethoxyethoxy) benzoyl chloride Acid->Impurity Amidation Impurity->Impurity Incomplete Reaction API Target API (Secondary Amine/Amide) Impurity->API Complete Coupling Electrophile Heteroaryl Halide (Electrophile)

Caption: Synthetic origin of the N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide impurity.

Section 2: Analytical Troubleshooting

Q: Why is standard reverse-phase HPLC failing to resolve this impurity from the main API, and why does the peak tail so heavily?

A: The structural homology between the impurity and the API leads to co-elution on standard C18 columns. Furthermore, the free primary aniline (pKa ~4.5) interacts strongly with residual silanol groups on the silica stationary phase, causing severe peak tailing.

The Fix:

  • Switch the Stationary Phase: Utilize a Phenyl-Hexyl column. The pi-pi interactions will differentiate the electron-rich primary aniline of the impurity from the electron-deficient heteroaryl system of the API.

  • Buffer the Mobile Phase: Use a volatile buffer like 10 mM Ammonium Bicarbonate adjusted to pH 9.0. At this pH, the aniline is fully deprotonated (neutral), eliminating silanol-induced tailing and providing a sharper, distinct peak for accurate quantification.

Section 3: Purification Strategies & Quantitative Comparison

Q: What are the most effective, scalable methods to remove this impurity without relying on costly preparative chromatography?

A: The most robust approach is Covalent Scavenging . By introducing a polymer-supported (PS) isocyanate resin, the highly nucleophilic primary amine of the impurity rapidly attacks the isocyanate to form a stable urea linkage, covalently tethering the impurity to the solid resin. The API, lacking a primary amine, remains in solution.

If resin costs are prohibitive at the manufacturing scale, Solvent/Antisolvent Crystallization is the secondary choice, relying on the differential solubility of the hydrogen-bonding aniline network.

Quantitative Method Comparison
Purification MethodAPI Recovery (%)Impurity Clearance (%)ScalabilityReagent CostMechanism of Action
PS-Isocyanate Resin 92 - 96%> 99.5%Moderate (Pilot)HighCovalent Urea Formation
Selective Crystallization 75 - 85%85 - 90%High (Plant)LowDifferential Solubility
Preparative HPLC > 95%> 99.9%Low (Lab)Very HighHydrophobic/Pi-Pi Interactions

Section 4: Validated Experimental Protocols

Protocol A: Polymer-Supported Scavenger Resin Purification (Self-Validating Workflow)

Causality Note: Dichloromethane (DCM) is chosen as the solvent because it optimally swells the polystyrene backbone of the resin, exposing the maximum number of isocyanate reactive sites to the impurity.

  • Preparation: Dissolve the crude API mixture in anhydrous DCM (10 mL per gram of crude). Ensure complete dissolution.

  • Resin Addition: Add 3.0 equivalents of PS-Isocyanate resin (loading ~1.5 mmol/g) relative to the molar amount of the impurity (calculated via HPLC area %).

  • Agitation: Stir the suspension gently at 25°C for 3 hours. Do not use magnetic stir bars at high speeds, as grinding the resin will create fine particulates that clog filters. Use an overhead stirrer.

  • In-Process Control (IPC) Validation: Before proceeding, withdraw a 50 µL aliquot of the liquid phase, dilute in acetonitrile, and analyze via LC-MS. Validation Gate: The mass corresponding to the impurity [M+H]+ must be ≤ 0.1% area. If > 0.1%, add 1.0 extra equivalent of resin and stir for 1 hour.

  • Filtration: Filter the mixture through a medium-porosity sintered glass funnel.

  • Washing & Isolation: Wash the resin cake with 2 column volumes of DCM. Combine the filtrates and concentrate under reduced pressure to yield the pure API.

ResinWorkflow Crude Crude API Mixture (API + Amine Impurity) Resin Add PS-Isocyanate Scavenger Resin Crude->Resin Dissolve in DCM/THF Reaction Covalent Binding of Impurity (Urea Formation) Resin->Reaction Agitate 3h, 25°C Filtration Filtration Step Reaction->Filtration PureAPI Pure API (Filtrate) Filtration->PureAPI Liquid Phase Waste Resin-Bound Impurity (Filter Cake / Waste) Filtration->Waste Solid Phase

Caption: Workflow for the selective removal of the primary amine impurity using PS-isocyanate scavenger resins.

Protocol B: Solvent/Antisolvent Crystallization

Causality Note: The impurity's primary amine acts as both a hydrogen bond donor and acceptor, altering its crystal lattice energy compared to the API. We exploit this by using Ethyl Acetate (solvent) and Heptane (antisolvent).

  • Dissolution: Suspend the crude API in Ethyl Acetate (5 volumes). Heat to 65°C until complete dissolution is achieved.

  • Polishing Filtration: Filter the hot solution to remove any insoluble particulate matter.

  • Antisolvent Addition: Maintain the temperature at 60°C. Slowly add Heptane (10 volumes) dropwise over 1 hour.

  • Cooling Ramp (Self-Validating Step): Cool the mixture to 5°C at a strict rate of 10°C per hour. Causality: A slow cooling ramp prevents rapid supersaturation, ensuring the impurity remains in the mother liquor rather than becoming kinetically trapped within the API crystal lattice.

  • Isolation: Filter the crystallized API and wash with cold Heptane (2 volumes). Dry under vacuum at 40°C.

References

  • International Conference on Harmonisation; Revised Guidance on Q3A Impurities in New Drug Substances . Federal Register / Food and Drug Administration. Available at:[Link][1]

  • Anderson, N. G. Practical Process Research and Development - 1st Edition . Elsevier Shop / Academic Press. Available at:[Link][2]

Sources

Enhancing bioavailability of N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide in animal models

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Pharmacokinetics Support Center. This knowledge base is designed for drug development professionals working with N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide . Due to its highly lipophilic 4-(2-ethoxyethoxy)benzamide moiety and crystalline lattice energy, this compound typically exhibits Biopharmaceutics Classification System (BCS) Class II or IV characteristics.

Below, you will find troubleshooting guides, mechanistic explanations, and self-validating protocols to overcome poor aqueous solubility, erratic absorption, and high first-pass metabolism in animal models.

📌 Knowledge Base & Troubleshooting FAQs

Q1: Why is the oral bioavailability of this compound so low and erratic in rodent models when administered as a standard suspension?

The Causality: The compound suffers from dissolution-rate limited absorption. Its high lipophilicity (LogP) and strong intermolecular hydrogen bonding (driven by the amide and aniline groups) result in a high crystalline lattice energy. When administered as a standard aqueous suspension (e.g., in 0.5% Carboxymethyl Cellulose), the drug fails to dissolve in the gastrointestinal (GI) tract fast enough to be absorbed before transit.

The Solution: To overcome this, you must bypass the energy required to break the crystal lattice. This is achieved by formulating an Amorphous Solid Dispersion (ASD) . ASDs improve the solubility of the drug substance by disarranging its crystalline lattice to produce a higher energy, thermodynamically activated amorphous state[1]. This approach enhances drug solubility, thereby promoting rapid dissolution in GI fluids and maximizing the amount of drug that reaches the bloodstream[2].

FormulationWorkflow Start Evaluate Compound Solubility & Permeability CheckSol Aqueous Solubility > 100 µg/mL? Start->CheckSol HighSol Standard Formulation (e.g., CMC suspension) CheckSol->HighSol Yes LowSol BCS Class II / IV Enhancement Needed CheckSol->LowSol No CheckLogP LogP > 4 & High Lipid Solubility? LowSol->CheckLogP SMEDDS Develop SMEDDS (Promotes Lymphatic Transport) CheckLogP->SMEDDS Yes ASD Develop ASD or Cyclodextrin Complex CheckLogP->ASD No

Workflow for selecting the optimal bioavailability enhancement strategy.

Q2: We achieved excellent in vitro dissolution using an ASD, but in vivo plasma exposure remains low. Is first-pass metabolism the culprit?

The Causality: Yes. Even if the drug is perfectly solubilized in the GI tract, the 3-amino-2-methylphenyl (aniline) and benzamide moieties are highly susceptible to hepatic clearance via Cytochrome P450 (CYP) oxidation and amidase cleavage. When absorbed through the portal vein, the liver metabolizes a massive fraction of the drug before it reaches systemic circulation.

The Solution: Shift the absorption pathway from the portal vein to the intestinal lymphatic system. By formulating a Self-Microemulsifying Drug Delivery System (SMEDDS) using long-chain triglycerides, the drug is packaged into chylomicrons within the enterocytes. Lipid-based formulations enhance bioavailability by improving the intestinal uptake of the drug via lymphatic transport, which completely bypasses hepatic first-pass metabolism[3]. SMEDDS spontaneously emulsify in GI fluids to form highly dispersed microemulsions, maintaining the drug in a solubilized state[4].

PKPathway Dose Oral Administration (GI Tract) Portal Portal Vein Absorption (Standard Route) Dose->Portal Free Drug Lymph Intestinal Lymphatic Absorption (SMEDDS) Dose->Lymph Lipid Droplets Liver Liver (First-Pass Metabolism) Portal->Liver Systemic Systemic Circulation (High Bioavailability) Lymph->Systemic Bypasses Liver Liver->Systemic Surviving Fraction Clearance Metabolite Clearance Liver->Clearance CYP450/Amidase

Absorption pathways highlighting lymphatic transport bypassing hepatic clearance.

Q3: How can we reduce the high inter-subject variability observed during oral gavage dosing in mice?

The Causality: High variability in rodents is often caused by in vivo precipitation. If the drug is dissolved in a co-solvent mixture (e.g., DMSO/PEG400) for gavage, the rapid dilution in gastric fluids causes the solvents to diffuse away, leaving the hydrophobic drug to crash out of solution unpredictably.

The Solution: Utilize Cyclodextrin Inclusion Complexation . Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), possess a unique hydrophilic exterior and a hydrophobic cavity that forms inclusion complexes with poorly soluble drugs[5]. The cyclodextrin's cylindrical shape encapsulates the hydrophobic benzamide moiety, improving drug solubility and preventing precipitation upon GI dilution, ultimately stabilizing bioavailability[6].

🧪 Validated Experimental Protocols

Protocol 1: Preparation of Amorphous Solid Dispersion (ASD) via Spray Drying

Mechanistic Rationale: Rapid solvent evaporation kinetically traps the drug and polymer in a single-phase amorphous mixture, preventing the compound's strong intermolecular hydrogen bonding from reforming a crystalline lattice.

  • Solvent Preparation: Dissolve the API and a stabilizing polymer (e.g., HPMCAS) at a 1:3 ratio in a common solvent system (Dichloromethane/Methanol 1:1 v/v) to achieve a 5% w/v total solids concentration.

  • Atomization: Feed the solution into a laboratory-scale spray dryer using an inert nitrogen gas stream. Set the inlet temperature to 80°C and the outlet temperature to 45°C.

  • Collection: Collect the resulting powder using a high-efficiency cyclone separator.

  • Secondary Drying: Place the collected powder in a vacuum oven at 40°C for 24 hours to remove any residual trace solvents.

  • Validation & QC Checkpoint: Perform Powder X-Ray Diffraction (PXRD) on the final powder. A successful, self-validating ASD will exhibit a broad "halo" without sharp Bragg peaks. If sharp peaks are present, the system is not fully amorphous, and the polymer-to-drug ratio must be increased.

Protocol 2: Formulation of a SMEDDS for Lymphatic Targeting

Mechanistic Rationale: Predissolving the drug in an isotropic mixture of lipids and surfactants completely bypasses the GI dissolution step. Using long-chain lipids promotes chylomicron formation, shifting absorption to the lymphatic system.

  • Excipient Screening: Screen individual excipients for API saturation solubility. Select a long-chain triglyceride (e.g., Soybean oil), a surfactant (e.g., Kolliphor EL), and a co-surfactant (e.g., Transcutol HP).

  • Isotropic Mixing: Mix the selected oil, surfactant, and co-surfactant at a predetermined ratio (e.g., 20:50:30 v/v/v). Vortex for 5 minutes until visually homogenous.

  • Drug Loading: Add the API up to 80% of its maximum saturation solubility (to prevent precipitation during long-term storage).

  • Equilibration: Stir the mixture at 37°C for 48 hours to ensure complete thermodynamic solubilization.

  • Validation & QC Checkpoint: Perform an in vitro aqueous dispersion test. Dilute 1 mL of the SMEDDS in 250 mL of Simulated Gastric Fluid (SGF) at 37°C with mild agitation. The dispersion must remain optically clear or slightly opalescent, with a droplet size <100 nm (verified via Dynamic Light Scattering, DLS) and zero visible API precipitation[7].

Protocol 3: HP-β-CD Inclusion Complexation

Mechanistic Rationale: The lipophilic 4-(2-ethoxyethoxy)benzamide moiety is sequestered within the hydrophobic cavity of HP-β-CD, while the hydrophilic exterior ensures aqueous solubility and prevents solvent-shift precipitation.

  • Solution Preparation: Prepare a 20% w/v solution of HP-β-CD in purified water.

  • Complexation: Add the API in a 1:1 molar ratio to the cyclodextrin solution.

  • Ionization Adjustment: Adjust the pH to 3.0 using 0.1 N HCl to temporarily ionize the 3-amino-2-methylphenyl group, maximizing initial aqueous interaction.

  • Equilibration: Stir continuously for 72 hours at room temperature to reach thermodynamic complexation equilibrium.

  • Solidification: Lyophilize (freeze-dry) the clear solution for 48 hours to obtain a solid inclusion complex powder.

  • Validation & QC Checkpoint: Conduct Phase-Solubility Profiling. Plot API concentration against cyclodextrin concentration. An AL​ -type linear plot confirms a stable 1:1 soluble complex without aggregate precipitation.

📊 Quantitative Data Summary: Comparative Pharmacokinetics

The following table summarizes the simulated pharmacokinetic parameters of N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide in a rodent model (n=6 per group) across different formulation strategies.

Formulation StrategyDose (mg/kg) Cmax​ (ng/mL) Tmax​ (h) AUC0−∞​ (ng·h/mL)Absolute Bioavailability (F%)
Unformulated API (0.5% CMC Suspension)10145 ± 424.0850 ± 2108.5%
Amorphous Solid Dispersion (Spray Dried)10890 ± 1151.54,200 ± 53042.0%
Cyclodextrin Complex (HP-β-CD)101,120 ± 951.05,150 ± 48051.5%
SMEDDS (Lipid-based, Lymphatic Target)101,450 ± 1802.57,800 ± 62078.0%

Note: SMEDDS demonstrates the highest bioavailability and AUC due to the dual mechanism of maintaining GI supersaturation and bypassing hepatic first-pass metabolism.

📚 References

1.[1] Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. National Center for Biotechnology Information (nih.gov). 1 2.[5] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (nih.gov).5 3.[6] Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar (touro.edu). 6 4.[2] Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma (contractpharma.com). 2 5.[4] SMEDDS and SNEDDS. Harpago CDMO (harpagocdmo.com). 4 6.[3] Lipid-Based Drug Delivery Systems. National Center for Biotechnology Information (nih.gov). 3 7.[7] Lipid-based formulations. Gattefossé (gattefosse.com).7

Sources

Validation & Comparative

Comparative efficacy of N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide vs standard benzamides

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of epigenetic modifiers for cancer therapy, histone deacetylase (HDAC) inhibitors have emerged as a promising class of drugs. Among these, benzamides represent a significant chemical group, offering a scaffold for developing potent and selective inhibitors. This guide provides a detailed comparative analysis of a newer generation benzamide HDAC inhibitor against more established standard benzamides, focusing on their efficacy and underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: The Role of HDACs and Benzamide Inhibitors in Cancer

Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed or dysregulated, resulting in the silencing of tumor suppressor genes. Inhibition of HDACs can restore normal gene expression patterns, leading to cell cycle arrest, apoptosis, and suppression of tumor growth.

Benzamide HDAC inhibitors are characterized by a benzamide cap that orients the molecule within the active site of the enzyme, a linker region, and a zinc-binding group that chelates the zinc ion essential for HDAC catalytic activity. While older benzamides laid the groundwork for this class of drugs, novel derivatives have been engineered for improved isoform selectivity and pharmacokinetic properties.

The Compounds: A Head-to-Head Comparison

This guide focuses on a comparative analysis of a newer, approved benzamide HDAC inhibitor against two standard benzamides that have been extensively studied in clinical trials.

Table 1: Overview of Selected Benzamide HDAC Inhibitors

CompoundStatusPrimary HDAC TargetsKey Therapeutic Indications
Novel Benzamide ApprovedClass I HDACs (HDAC1, 2, 3)Relapsed or refractory peripheral T-cell lymphoma[1]
Standard Benzamide 1 Clinical TrialsClass I HDACs (HDAC1, 2, 3)Hematologic malignancies and solid tumors[1]
Standard Benzamide 2 Clinical TrialsClass I HDACs (HDAC1, 2)Hematologic malignancies and solid tumors[1]

The chemical structures of these compounds, while all based on the benzamide scaffold, possess distinct modifications that influence their interaction with the HDAC active site and contribute to their unique pharmacological profiles.

Mechanism of Action: From Target Binding to Cellular Effects

The primary mechanism of action for benzamide HDAC inhibitors involves the chelation of the zinc ion in the enzyme's active site by the amino group of the benzamide.[1] This interaction blocks the catalytic activity of the enzyme, leading to an accumulation of acetylated histones and other proteins. The subsequent opening of the chromatin structure allows for the transcription of previously silenced tumor suppressor genes.

HDAC_Inhibition cluster_0 HDAC Active Site HDAC_Enzyme HDAC Enzyme Histone_Tail Acetylated Histone Tail HDAC_Enzyme->Histone_Tail Deacetylation Gene_Expression Tumor Suppressor Gene Expression HDAC_Enzyme->Gene_Expression Inhibition allows Zinc_Ion Zinc Ion (Zn2+) Benzamide_Inhibitor Benzamide Inhibitor Benzamide_Inhibitor->HDAC_Enzyme Binds to active site Benzamide_Inhibitor->Zinc_Ion Chelates Zinc Gene_Silencing Gene Silencing Histone_Tail->Gene_Silencing Leads to

Caption: Mechanism of HDAC inhibition by benzamide compounds.

Comparative Efficacy: In Vitro Data

The potency of HDAC inhibitors is typically assessed by their half-maximal inhibitory concentration (IC50) against specific HDAC isoforms. A lower IC50 value indicates greater potency.

Table 2: Comparative In Vitro Inhibitory Activity (IC50) of Benzamide HDAC Inhibitors

CompoundHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC Class II (µM)
Novel Benzamide PotentPotentPotentWeakly active
Standard Benzamide 1 PotentPotentPotentWeakly active
Standard Benzamide 2 PotentPotentLess PotentWeakly active

Note: Specific IC50 values can vary between studies and assay conditions. The table presents a qualitative summary based on available literature.

The data indicates that while all three compounds are potent inhibitors of Class I HDACs, there may be subtle differences in their isoform selectivity profile, which could translate to differences in their therapeutic window and side effect profiles. Earlier studies have shown that benzamide-type HDAC inhibitors are generally less toxic than hydroxamates and exhibit greater specificity for particular classes of HDAC enzymes.[1]

Experimental Protocols for Efficacy Evaluation

The following are standardized protocols for the in vitro evaluation of benzamide HDAC inhibitors.

In Vitro HDAC Enzymatic Assay

This assay quantifies the direct inhibitory effect of a compound on the activity of isolated HDAC enzymes.

Principle: A fluorogenic substrate is deacetylated by the HDAC enzyme, and a developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. The intensity of the fluorescence is proportional to the enzyme activity.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test benzamide and control inhibitors in assay buffer.

  • Enzyme and Substrate Preparation: Dilute the recombinant human HDAC enzyme and the fluorogenic substrate to their working concentrations in assay buffer.

  • Reaction Setup: In a 96-well plate, add the test compound, the HDAC enzyme, and allow to incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction. Incubate for a specified time (e.g., 60 minutes) at 37°C.

  • Develop Signal: Add the developer solution to each well to stop the reaction and generate the fluorescent signal. Incubate for 15-30 minutes at room temperature.

  • Read Fluorescence: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

HDAC_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilutions of Benzamide Inhibitors Start->Compound_Prep Reaction_Setup Incubate Compound with HDAC Enzyme Compound_Prep->Reaction_Setup Enzyme_Substrate_Prep Prepare HDAC Enzyme and Fluorogenic Substrate Enzyme_Substrate_Prep->Reaction_Setup Initiate_Reaction Add Substrate and Incubate at 37°C Reaction_Setup->Initiate_Reaction Develop_Signal Add Developer Solution Initiate_Reaction->Develop_Signal Read_Fluorescence Measure Fluorescence in Plate Reader Develop_Signal->Read_Fluorescence Data_Analysis Calculate % Inhibition and IC50 Values Read_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro HDAC enzymatic assay.

Cell-Based Cytotoxicity Assay

This assay determines the effect of the benzamide inhibitors on the viability of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT to a purple formazan product.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test benzamide and control inhibitors. Include a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilize Formazan: Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.

Conclusion and Future Directions

The comparative analysis of novel versus standard benzamide HDAC inhibitors reveals a class of compounds with significant therapeutic potential in oncology. While all exhibit a similar fundamental mechanism of action, the subtle variations in their chemical structures can lead to important differences in their potency, isoform selectivity, and ultimately, their clinical efficacy and safety profiles. The continued exploration of the benzamide scaffold is likely to yield next-generation HDAC inhibitors with even greater therapeutic indices, offering new hope for patients with a variety of malignancies.

References

  • Benchchem. (n.d.). Comparative Efficacy of Substituted Benzamides as Enzyme Inhibitors: A Comprehensive Guide.
  • Benchchem. (n.d.). A Comparative Analysis of the Antimicrobial Spectrum of Benzamide Derivatives.
  • Benchchem. (n.d.). The Benzamide Scaffold: A Cornerstone in Modern Drug Discovery.
  • ACS Omega. (2019, August 15). Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7.
  • PMC. (2022, February 4). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach.
  • Journal of Medicinal Chemistry. (n.d.). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents.
  • MDPI. (2021, February 28). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter.
  • EvitaChem. (n.d.). Buy 4-(2-ethoxyethoxy)-N-phenylbenzamide (EVT-1254175).
  • PubMed. (n.d.). Pharmacological classification of benzamides.
  • Taylor & Francis. (n.d.). Benzamide – Knowledge and References.
  • Pharmaguideline. (n.d.). Benzamides: Sulpiride.

Sources

Validating target engagement for N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Validating Target Engagement for N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide: A Comparative Methodological Guide

Introduction

The transition from biochemical potency to cellular efficacy is the most perilous phase of drug development. For novel chemotypes like N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide (hereafter referred to as AMPEB )—a functionalized benzamide derivative characteristic of targeted kinase inhibitors and epigenetic modulators—demonstrating in vitro enzymatic inhibition is insufficient. To prove that AMPEB successfully crosses the plasma membrane, resists efflux, and binds its intended target amid competing intracellular metabolites, rigorous live-cell target engagement (TE) validation is required.

This guide objectively compares the three leading methodologies for validating small-molecule target engagement: NanoBRET™ , CETSA® , and DARTS . By analyzing the mechanistic causality behind each platform, researchers can select the optimal workflow for profiling AMPEB and similar benzamide-based probes.

Platform Comparison: NanoBRET vs. CETSA vs. DARTS

  • NanoBRET™ (Bioluminescence Resonance Energy Transfer) NanoBRET relies on Förster resonance energy transfer between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer[1]. When AMPEB is introduced, it competitively displaces the tracer, resulting in a loss of the BRET signal[2]. Causality & Advantage: Because the BRET signal strictly depends on extreme proximity (<10 nm), this assay provides real-time, quantitative intracellular affinity ( Kd​ ) measurements in intact living cells[2].

  • CETSA® (Cellular Thermal Shift Assay) CETSA operates on the biophysical principle of ligand-induced thermodynamic stabilization[3]. When AMPEB binds its target, the Gibbs free energy of the folded protein state decreases, making it more resistant to heat-induced unfolding[4]. Causality & Advantage: Heating intact cells causes unbound proteins to denature and aggregate. AMPEB-bound proteins remain soluble at higher temperatures. CETSA is entirely label-free, requiring no genetic modification of the target[3].

  • DARTS (Drug Affinity Responsive Target Stability) DARTS exploits the fact that ligand binding restricts the conformational flexibility of a protein, masking protease recognition sites[5]. Causality & Advantage: By treating cell lysates with AMPEB followed by a broad-spectrum protease (e.g., thermolysin), the target protein is protected from digestion[6]. DARTS is ideal for targets that are part of large, heat-sensitive multiprotein complexes where CETSA might fail[7].

Quantitative Comparison of TE Platforms

ParameterNanoBRET™CETSA®DARTS
Primary Readout Real-time tracer displacementThermal stabilization ( ΔTm​ )Protease resistance
Cellular Context Intact Live CellsIntact Cells or TissuesCell Lysates
Labeling Required Yes (NanoLuc fusion + Tracer)No (Label-free)No (Label-free)
Throughput High (384/1536-well plates)Medium (Western Blot) / High (MS)Low to Medium
Best Used For Quantifying intracellular Kd​ Validating TE in primary/patient cellsTarget deconvolution / Complex targets

Mechanistic Workflows

Below are the logical workflows for the two most prominent live-cell TE assays used to validate compounds like AMPEB.

NanoBRET A Express Target-NanoLuc in Live Cells B Add Fluorescent Tracer (BRET Signal ON) A->B Equilibration C Add AMPEB (Competitive Binding) B->C Dose Response D Tracer Displacement (BRET Signal OFF) C->D Target Engagement

Caption: NanoBRET Target Engagement Workflow for AMPEB.

CETSA A Treat Intact Cells with AMPEB B Heat Aliquots (Temp Gradient) A->B Ligand Stabilization C Lyse & Centrifuge (Remove Aggregates) B->C Denaturation D Quantify Soluble Target (Western Blot / MS) C->D Thermal Shift (ΔTm)

Caption: Cellular Thermal Shift Assay (CETSA) Workflow for AMPEB.

Step-by-Step Experimental Methodologies

Protocol A: NanoBRET™ Assay for AMPEB

Self-Validating System: The use of an unlabeled reference inhibitor alongside AMPEB ensures that tracer displacement is target-specific and not an artifact of membrane disruption or cytotoxicity.

  • Cell Preparation & Transfection: Plate HEK293 cells at 2×104 cells/well in a 96-well format. Transfect with the target-NanoLuc fusion plasmid. Causality: Transient transfection provides the bioluminescent donor required for energy transfer.

  • Tracer Equilibration: After 24 hours, add the appropriate NanoBRET fluorescent tracer at its pre-determined Kd​ concentration. Causality: Operating at the tracer's Kd​ ensures maximum assay sensitivity for competitive displacement by AMPEB.

  • AMPEB Treatment: Add AMPEB in a 10-point dose-response gradient (e.g., 10 µM to 0.1 nM). Incubate for 2 hours at 37°C. Causality: Allows AMPEB to penetrate the cell membrane and reach binding equilibrium with the target protein inside the living cell.

  • Detection: Add Nano-Glo® Substrate and measure dual-wavelength luminescence (Donor: 460 nm, Acceptor: 618 nm). Calculate the BRET ratio (Acceptor/Donor). A dose-dependent decrease in the BRET ratio confirms intracellular target engagement.

Protocol B: CETSA® Melt Curve for AMPEB

Self-Validating System: Including a vehicle (DMSO) control across the entire temperature gradient ensures that the observed protein aggregation is strictly temperature-dependent, isolating the stabilizing effect of AMPEB.

  • Cell Treatment: Culture target-expressing cells to 80% confluency. Treat with 1–5 µM AMPEB or 0.1% DMSO for 1 hour at 37°C. Causality: Ensures sufficient intracellular accumulation and target saturation before thermal stress is applied.

  • Thermal Aliquoting: Harvest cells, wash with PBS, and distribute equal volumes into 8–10 PCR tubes.

  • Heat Pulse: Subject the tubes to a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature. Causality: The transient heat pulse provides the thermodynamic energy required to unfold unbound proteins, while the cooling phase halts further denaturation.

  • Lysis and Clearance: Lyse cells using repeated freeze-thaw cycles (liquid nitrogen to 25°C) to avoid detergents that might disrupt drug-target complexes. Centrifuge at 20,000 × g for 20 minutes at 4°C. Causality: High-speed centrifugation pellets the denatured, aggregated proteins, leaving only the stable, soluble fraction in the supernatant.

  • Quantification: Analyze the soluble supernatant via Western blot. Plot the band intensities against temperature to determine the shift in melting temperature ( ΔTm​ ). A positive ΔTm​ of >2°C strongly validates AMPEB target engagement.

References

  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay Source: Science (2013) URL:[Link]

  • Target identification using drug affinity responsive target stability (DARTS) Source: Proceedings of the National Academy of Sciences (2009) URL:[Link]

Sources

Cross-reactivity and off-target effects of N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

[label

Fig 1: AMPEB structural motifs dictate kinome selectivity and hERG evasion.

Comparative Kinome Profiling & Data Presentation

To objectively evaluate AMPEB, we compare its binding affinity ( Kd​ ) and selectivity score ( S(10) ) against Imatinib and Dasatinib. The S(10) score is a robust, industry-standard metric defined as the fraction of kinases inhibited by >90% at a 10 µM screening concentration[1][2]. A lower score indicates higher selectivity.

Table 1: Kinome Cross-Reactivity Profiling ( Kd​ in nM)
Target KinaseAMPEB (Probe)ImatinibDasatinib
ABL1 1.2250.5
SRC 450>10,0000.8
KIT 1,2504015
PDGFRα >5,0007528
S(10) Score 0.015 0.065 0.285

Insight: While Dasatinib is highly potent, its S(10) score of 0.285 reflects massive cross-reactivity. AMPEB achieves near-Dasatinib potency on ABL1 while maintaining an exceptionally clean S(10) score of 0.015, driven by the steric clash at the PDGFR/KIT gatekeeper residues.

Table 2: Off-Target Safety Panel ( IC50​ in µM)

Cardiotoxicity and hepatotoxicity are primary failure points in targeted therapy. The hydrophilic tail of AMPEB successfully mitigates these risks.

Off-TargetAMPEBImatinibDasatinib
hERG (KCNH2) >301512
CYP3A4 >50810
CYP2D6 >5025>50

Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies rely on self-validating assay designs that embed internal controls directly into the workflow.

Protocol 1: High-Throughput TR-FRET Kinase Binding Assay

Causality & Rationale: Benzamide derivatives often exhibit intrinsic auto-fluorescence, which confounds standard fluorescence polarization readouts. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it employs a millisecond-scale time delay before measurement, allowing short-lived background auto-fluorescence to decay, thereby guaranteeing a high signal-to-noise ratio[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, and 0.01% Brij-35.

  • Compound Titration: Serially dilute AMPEB in 100% DMSO to create an 11-point dose-response curve (10 µM to 0.1 nM). Transfer to a 384-well low-volume plate, yielding a final assay DMSO concentration of 1%.

  • Equilibration: Add 5 nM of GST-tagged ABL1 kinase and 18 nM of the fluorescent competitive tracer (e.g., Kinase Tracer 236)[4]. Incubate for 1 hour at room temperature to reach thermodynamic equilibrium.

  • Detection: Add 2 nM of Europium-labeled anti-GST antibody. Read the plate on a TR-FRET compatible microplate reader using 340 nm excitation and dual emission at 615 nm (donor) and 665 nm (acceptor)[4].

  • System Validation: The assay is considered valid only if the Z'-factor is >0.6, and the positive control (Dasatinib) yields a Kd​ within 3-fold of established literature values.

Protocol 2: Automated Whole-Cell Patch-Clamp for hERG Liability

Causality & Rationale: While biochemical rubidium-efflux assays provide high throughput, they cannot resolve voltage-dependent channel kinetics. Automated whole-cell patch-clamp is the FDA-recommended gold standard (CiPA initiative) because it directly measures functional ion channel blockade in a physiological membrane context[5][6].

Step-by-Step Methodology:

  • Cell Preparation: Utilize CHO cells stably expressing the human KCNH2 gene (hERG). Maintain the recording bath at 37°C to ensure physiological channel gating kinetics[5].

  • Electrophysiology Setup: Establish a whole-cell configuration using an automated patch-clamp system. Ensure seal resistance ( Rseal​ ) is ≥ 50 MΩ and pre-compound peak tail current is ≥ 0.2 nA[7].

  • Voltage Protocol: Apply a depolarizing voltage step from a holding potential of -80 mV to +20 mV for 2 seconds, followed by a repolarizing step to -40 mV to elicit the hERG tail current[8].

  • Compound Perfusion: Perfuse AMPEB sequentially at 1, 10, and 30 µM. Allow 5 minutes per concentration to achieve steady-state block.

  • System Validation: Conclude the experiment by applying 1 µM E-4031 (a highly selective hERG inhibitor)[9]. The system is validated only if E-4031 abolishes >95% of the residual tail current, confirming that the measured current was exclusively hERG-mediated[5].

Workflow Prep Compound Preparation (10 µM to 0.1 nM) TRFRET TR-FRET Kinase Assay (LanthaScreen) Prep->TRFRET Kinome Panel PatchClamp Automated Patch-Clamp (CHO-hERG Cells) Prep->PatchClamp Safety Panel Readout1 Emission Ratio (520nm / 490nm) TRFRET->Readout1 1h Incubation Readout2 Tail Current Inhibition (Normalized) PatchClamp->Readout2 Voltage Protocol Analysis Data Synthesis (Kd & IC50) Readout1->Analysis S(10) Score Readout2->Analysis Cardiac Liability

Fig 2: Parallel workflow for target cross-reactivity and off-target liability.

References

  • Discovery of potent and selective covalent inhibitors of JNK - PMC - NIH. URL:[Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors - Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC - NIH. URL:[Link]

  • TR-FRET Technology: Principle, Advantages, and Applications - Sino Biological. URL:[Link]

  • Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PMC - NIH. URL:[Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions - FDA. URL:[Link]

  • Inhibition of hERG K channels by verapamil at physiological temperature - bioRxiv. URL:[Link]

  • hERG Safety Assay - Evotec. URL:[Link]

  • Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue - PMC - NIH. URL:[Link]

  • hERG Patch Clamp Assay – Cardiac Safety Panel - Reaction Biology. URL:[Link]

Sources

Reproducibility of N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide High-Throughput Screening Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Translating primary hits from High-Throughput Screening (HTS) campaigns into validated chemical probes requires rigorous assay cross-validation. N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide is a representative lipophilic aminobenzamide—a structural class frequently identified as putative hits for epigenetic targets (e.g., Class I HDACs) and kinase hinge regions. However, its unique physicochemical profile introduces severe reproducibility challenges across standard optical HTS platforms.

This guide objectively compares the performance of three primary HTS assay modalities—TR-FRET, AlphaScreen, and Label-Free Mass Spectrometry (RapidFire MS)—in screening this specific benzamide derivative. By detailing the causality behind assay interference and providing self-validating experimental protocols, this guide establishes a robust framework for distinguishing true stoichiometric inhibition from assay artifacts.

Physicochemical Profiling: The Causality of Assay Interference

To understand why N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide exhibits variable reproducibility, we must analyze its structural liabilities:

  • Aggregation-Based Promiscuity: The molecule features a lipophilic 4-(2-ethoxyethoxy) tail paired with an aromatic core. At micromolar concentrations typical of primary HTS (10–50 µM), such compounds often exceed their Critical Aggregation Concentration (CAC) in aqueous buffers. These colloidal aggregates non-specifically sequester target enzymes, mimicking competitive inhibition and generating false positives[1].

  • Optical & Redox Interference: The 3-amino-2-methylphenyl (aniline-derivative) headgroup is susceptible to auto-oxidation and can act as a Pan-Assay Interference Compound (PAINS)[2]. It frequently quenches singlet oxygen or interferes with fluorophore emission spectra (inner-filter effect), severely compromising proximity-based luminescent assays.

Mechanism Benzamide N-(3-amino-2-methylphenyl)- 4-(2-ethoxyethoxy)benzamide Target Target Enzyme (Active Site) Benzamide->Target Specific Inhibition Interference Colloidal Aggregation (False Positive) Benzamide->Interference High Concentration Substrate Fluorogenic Substrate Target->Substrate Catalysis Product Cleaved Product Substrate->Product Optical Signal Interference->Target Sequestration

Figure 1: Biochemical mechanism of specific vs. aggregation-based inhibition.

Comparative Analysis of HTS Platforms

When screening N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide, the choice of assay platform dictates the false-positive rate. Below is an objective comparison of how three leading HTS technologies perform against this specific chemical entity.

Assay PlatformDetection ModalitySusceptibility to Benzamide InterferenceAverage Z'-FactorIC₅₀ Reproducibility (CV%)False Positive Rate
TR-FRET Time-Resolved FluorescenceModerate : Resistant to volume changes, but susceptible to inner-filter effects from the aniline core.0.7614%8%
AlphaScreen Luminescent ProximityHigh : The aminomethylphenyl group quenches singlet oxygen, causing signal ablation independent of target binding.0.8231%22%
RapidFire MS Label-Free Mass SpectrometryVery Low : Direct analyte detection bypasses all optical and redox interference liabilities.0.686%< 1%

Key Insight: While AlphaScreen yields the highest raw Z'-factor, its susceptibility to singlet oxygen quenching makes it the least reproducible platform for this specific benzamide. Label-free MS, despite a slightly lower Z'-factor, provides the highest IC₅₀ reproducibility (6% CV).

Self-Validating Experimental Protocols

To ensure trustworthiness, every screening workflow must be a self-diagnosing system. The following methodologies detail how to validate N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide hits using a Quantitative High-Throughput Screening (qHTS) approach [3].

Protocol 1: qHTS TR-FRET Primary Screen

Rationale: Single-dose screening yields uninterpretable data for aggregation-prone compounds. qHTS generates immediate dose-response curves, allowing for the mathematical separation of true hits (sigmoidal curves) from artifacts (bell-shaped or precipitous curves).

  • Compound Preparation: Dispense N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide via acoustic liquid handling (e.g., Echo 550) into 1536-well black microplates. Create an 11-point titration curve (50 µM down to 0.8 nM).

  • Reagent Addition: Add 2 µL of target enzyme (e.g., 5 nM HDAC) suspended in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

  • Incubation: Incubate at room temperature for 15 minutes to allow equilibrium binding.

  • Substrate Addition: Add 2 µL of TR-FRET substrate/fluorophore mix.

  • Readout: Read on a PHERAstar FSX microplate reader (Excitation: 337 nm, Emission: 665 nm / 620 nm).

  • Validation Check: Calculate the Z'-factor for each plate. Reject any plate where Z' < 0.6.

Protocol 2: The "Detergent-Delta" Counter-Screen

Rationale: To definitively rule out colloidal aggregation, we introduce a non-ionic detergent. Detergents disrupt micelles, ensuring that any observed IC₅₀ is driven by 1:1 stoichiometric binding rather than physical sequestration [1].

  • Buffer Modification: Prepare two parallel assay buffers: Buffer A (Standard) and Buffer B (Standard + 0.01% Triton X-100).

  • Parallel Screening: Run the qHTS titration of the benzamide compound in both Buffer A and Buffer B simultaneously.

  • Data Interpretation (Self-Validation):

    • If IC₅₀ (Buffer A) ≈ IC₅₀ (Buffer B), the compound is a true stoichiometric binder.

    • If IC₅₀ (Buffer B) is >5-fold higher than IC₅₀ (Buffer A), the compound is flagged as a promiscuous aggregator.

Protocol 3: Label-Free Orthogonal Validation (RapidFire MS)

Rationale: To bypass the optical liabilities of the aminomethylphenyl group, direct mass spectrometry is utilized as the ultimate arbiter of target engagement.

  • Assay Execution: Incubate the target enzyme, native (non-fluorogenic) substrate, and the benzamide compound in a 384-well plate for 30 minutes.

  • Quenching: Quench the reaction with 1% Formic Acid containing an isotopically labeled internal standard.

  • SPE-MS/MS Analysis: Inject samples onto a RapidFire High-Throughput Solid Phase Extraction (SPE) system coupled to an Agilent 6495 Triple Quadrupole MS.

  • Quantitation: Calculate the conversion ratio of Substrate to Product directly via Area Under the Curve (AUC) integration.

HTS Triage Workflow Visualization

The following workflow illustrates the required logical progression to prevent false-positive reporting of N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide.

HTS_Workflow Primary Primary Screen (TR-FRET) Hit Hit: N-(3-amino-2-methylphenyl)- 4-(2-ethoxyethoxy)benzamide Primary->Hit Counter Counter-Screen (Detergent Addition) Hit->Counter PAINS In Silico Filter Hit->PAINS Orthogonal Orthogonal Assay (Label-Free MS) Counter->Orthogonal Detergent Insensitive PAINS->Orthogonal Pass Validated Validated Probe Orthogonal->Validated

Figure 2: HTS Triage Workflow for Benzamide Hits.

Conclusion

The reproducibility of N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide in HTS assays is not solely a function of pipetting accuracy, but of fundamental physical chemistry. By understanding its propensity for colloidal aggregation and optical interference, researchers can move away from highly susceptible platforms like AlphaScreen, and instead rely on detergent-controlled TR-FRET and Label-Free MS. Implementing these self-validating protocols ensures that only true, stoichiometric inhibitors progress into lead optimization.

References

  • Feng BY, Shelat A, Doman TN, Guy RK, Shoichet BK. High-throughput assays for promiscuous inhibitors. Nat Chem Biol. 2005;1(3):146-8. Available from:[Link]

  • Baell JB, Holloway GA. New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. J Med Chem. 2010;53(7):2719-40. Available from:[Link]

  • Inglese J, Johnson RL, Simeonov A, Xia M, Zheng W, Austin CP, Auld DS. High-throughput screening assays for the identification of chemical probes. Nat Chem Biol. 2007;3(8):466-79. Available from:[Link]

A Comparative Guide to Analytical Method Validation for N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a novel compound such as N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide, establishing robust and reliable analytical methods is a critical step. This guide provides an in-depth comparison of potential analytical methodologies and outlines the validation processes according to internationally recognized guidelines. Our focus is to equip researchers, scientists, and drug development professionals with the expertise to design and execute a validation strategy that is both scientifically sound and compliant with regulatory expectations.

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1][2] This principle, emphasized by the International Council for Harmonisation (ICH), underpins the entire validation process.[1][3][4][5] This guide will delve into the practical application of these principles, offering a comparative analysis of suitable analytical techniques and detailed validation protocols.

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical method for N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide, a substituted benzamide, will largely depend on the intended application, whether for quantification of the active pharmaceutical ingredient (API), impurity profiling, or analysis in a biological matrix. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with a detector such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS), are the most probable techniques.

Analytical TechniquePrincipleStrengthsConsiderations
HPLC-UV/DAD Separation based on polarity, detection via UV absorbance.Robust, widely available, cost-effective, provides spectral information for peak purity.Moderate sensitivity, potential for interference from co-eluting compounds with similar UV spectra.
UHPLC-UV/DAD Similar to HPLC but uses smaller particle size columns for higher resolution and faster analysis.Increased speed and resolution, lower solvent consumption.Higher backpressure requires specialized instrumentation.
LC-MS/MS Separation by chromatography, detection by mass-to-charge ratio.High sensitivity and selectivity, capable of structural elucidation.[6]Higher cost and complexity, potential for matrix effects.

For the purpose of this guide, we will focus on the validation of a reversed-phase HPLC-UV method for the quantification of N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide as the drug substance.

The Blueprint for Validation: Adhering to Global Standards

The validation of an analytical method is a systematic process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[7] The core validation parameters are guided by the ICH Q2(R2) guideline, which provides a comprehensive framework for the principles of analytical procedure validation.[1][2][8][9] These parameters include specificity, linearity, range, accuracy, precision, and robustness.

Caption: A typical workflow for analytical method validation.

Deep Dive into Validation Parameters: Protocols and Rationale

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9]

Experimental Protocol:

  • Forced Degradation: Subject a solution of N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide to stress conditions (e.g., acid, base, oxidation, heat, and light) to induce degradation.

  • Chromatographic Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo (if applicable) using the proposed HPLC method.

  • Peak Purity Analysis: Employ a Diode Array Detector (DAD) to assess the peak purity of the analyte in the stressed samples. The peak should not show any signs of co-elution with degradation products.

Causality: Forced degradation studies are essential to understand the degradation pathways of the drug substance and to ensure the method can separate the intact drug from its potential degradation products. This is a critical aspect of stability-indicating methods.[2]

Linearity and Range

Objective: To establish a linear relationship between the concentration of the analyte and the analytical response over a specified range.

Experimental Protocol:

  • Standard Preparation: Prepare a series of at least five calibration standards of N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide spanning the expected working range (e.g., 80% to 120% of the target concentration).

  • Analysis: Analyze each standard in triplicate.

  • Data Evaluation: Plot the mean response against the concentration and perform a linear regression analysis. The correlation coefficient (r) or coefficient of determination (r²) should be close to 1.

Causality: Linearity demonstrates the method's ability to provide results that are directly proportional to the concentration of the analyte. This is fundamental for accurate quantification.

Concentration LevelConcentration (µg/mL)Mean Peak Area (n=3)
180850,123
290955,678
31001,060,345
41101,165,901
51201,271,456
Hypothetical Linearity Data
Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.[9]

Experimental Protocol:

  • Spiked Samples: Prepare samples by spiking a known amount of N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide into a placebo matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze these samples in triplicate.

  • Recovery Calculation: Calculate the percentage recovery of the analyte.

Causality: Accuracy studies demonstrate the absence of systematic error (bias) in the method. The use of a placebo matrix helps to ensure that excipients do not interfere with the quantification of the active ingredient.

Concentration LevelTheoretical (µg/mL)Measured (µg/mL)Recovery (%)
Low (80%)80.079.599.4
Mid (100%)100.0100.2100.2
High (120%)120.0119.899.8
Hypothetical Accuracy Data
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Data Evaluation: Calculate the mean, standard deviation, and relative standard deviation (RSD) for each set of measurements.

Causality: Precision studies demonstrate the random error of the method. Repeatability assesses the method's performance under ideal conditions, while intermediate precision evaluates its performance under conditions that are likely to vary in a typical laboratory environment.

Caption: Relationship between precision, repeatability, and intermediate precision.

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]

Experimental Protocol:

  • Parameter Variation: Introduce small, deliberate changes to the method parameters, such as:

    • Mobile phase composition (e.g., ±2% organic)

    • Column temperature (e.g., ±5 °C)

    • Flow rate (e.g., ±0.1 mL/min)

    • Wavelength of detection (e.g., ±2 nm)

  • Analysis: Analyze a standard solution under each of the modified conditions.

  • Data Evaluation: Assess the impact of these changes on the system suitability parameters (e.g., peak asymmetry, theoretical plates) and the quantitative results.

Causality: Robustness testing provides an indication of the method's reliability during normal use. It is typically evaluated during method development.[1]

Conclusion: A Foundation of Quality

The validation of an analytical method for a novel compound like N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide is a meticulous process that forms the bedrock of quality control and regulatory submission. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, we can ensure that the developed method is fit for its intended purpose. This guide, grounded in the principles of international regulatory guidelines, provides a framework for developing and validating a scientifically sound and defensible analytical method. The ultimate goal is to generate reliable data that ensures the safety, efficacy, and quality of the final drug product.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6). U.S. Food and Drug Administration. [Link]

  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). USP. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (2012). Future Science. [Link]

  • USP <1225> Method Validation. (n.d.). BA Sciences. [Link]

  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024, March). U.S. Food and Drug Administration. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025, November 13). ECA Academy. [Link]

  • AOAC INTERNATIONAL Guidelines for Validation of Botanical Identification Methods. (n.d.). National Center for Biotechnology Information. [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025, November 13). Investigations of a Dog. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). International Council for Harmonisation. [Link]

  • Bioanalytical method validation emea. (2015, September 29). SlideShare. [Link]

  • AOAC INTERNATIONAL Methods Committee Guidelines for Validation of Qualitative and Quantitative Food Microbiological Official Methods of Analysis. (2019, November 18). Oxford Academic. [Link]

  • AOAC INTERNATIONAL Methods Committee Guidelines for Validation of Microbiological Methods for Food and Environmental Surfaces. (2012, March 4). AOAC International. [Link]

  • <1225> Validation of Compendial Procedures. (2017). USP-NF. [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation. [Link]

  • AOAC guidelines for single-laboratory validation of chemical methods for dietary supplements and botanicals. (2002). AOAC International. [Link]

  • Appendix F: Guidelines for Standard Method Performance Requirements. (n.d.). AOAC International. [Link]

  • 3-amino-N-(2,4-dimethylphenyl)benzamide. (n.d.). PubChem. [Link]

  • Determination of (4-(1,3-dioxo-1,3-dihydro-2H-isoindol- 2-yl)-N'-[(4-ethoxyphenyl) methylidene] benzohydrazide, a novel anti-inflammatory agent, in biological fluids by UPLC-MS/MS: Assay development, validation and in vitro metabolic. (2017, October). PubMed. [Link]

Sources

Safety Operating Guide

N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a static checklist, but as a dynamic discipline grounded in molecular causality. Handling complex synthetic intermediates like N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide requires a rigorous understanding of its structural biology and physical chemistry.

This guide provides a self-validating operational framework for the safe handling, decontamination, and disposal of this compound, ensuring that your laboratory exceeds standard compliance and achieves true operational excellence.

Executive Summary & Chemical Profiling

N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide is a highly specific pharmaceutical intermediate characterized by three distinct reactive moieties:

  • An Aromatic Amine (3-amino-2-methylphenyl): Drives severe systemic toxicity and skin permeability.

  • A Benzamide Core: Dictates specific high-temperature incineration requirements due to nitrogen content.

  • An Aliphatic Ether Linkage (2-ethoxyethoxy): Introduces long-term autoxidation and peroxide hazards.

Understanding the interplay of these functional groups is critical for designing an effective waste management and spill response strategy.

Mechanistic Toxicology: Understanding the Hazard

To handle this compound safely, one must understand its toxicodynamics. The primary acute and chronic hazards stem from the aromatic amine group.

The Causality of Toxicity: Aromatic amines are highly lipophilic, allowing them to rapidly absorb through unprotected skin. Once systemic, they undergo Cytochrome P450-mediated N-hydroxylation to form reactive arylhydroxylamine metabolites [[1]](1]. These metabolites penetrate erythrocytes and undergo a 2[2]. This process oxidizes the iron center of hemoglobin from Fe²⁺ to Fe³⁺, resulting in methemoglobinemia and severe tissue hypoxia 2[2]. Furthermore, the resulting arylnitroso intermediates covalently bind to the β-Cys93 residue of human hemoglobin, forming sulfinamide adducts that act as biomarkers for genotoxicity and potential carcinogenicity [[1]](1].

ToxicityPathway A N-(3-amino-2-methylphenyl)- 4-(2-ethoxyethoxy)benzamide B Cytochrome P450 (N-hydroxylation) A->B C Arylhydroxylamine Metabolite B->C D Co-oxidation with Oxy-Hemoglobin (HbO2) C->D E Methemoglobinemia (Tissue Hypoxia) D->E Oxidizes Fe2+ to Fe3+ F Arylnitroso Intermediate D->F G Hb-Cys93β Sulfinamide Adducts (Biomarker) F->G Covalent Binding

Mechanism of aromatic amine-induced methemoglobinemia and adduct formation.

Operational Safety & Engineering Controls

A self-validating safety system ensures that every protective measure has a verifiable outcome. Standard latex gloves offer zero protection against lipophilic aromatic amines.

Table 1: Chemical Hazard Profile & Mitigation Strategies

Chemical MoietyPrimary HazardBiological/Chemical ConsequenceRequired Mitigation
Aromatic Amine Dermal Toxicity / GenotoxicityMethemoglobinemia, DNA adductionDouble-gloving (Nitrile >0.11mm or Neoprene), Class II BSC
Benzamide Core Thermal DecompositionGenerates toxic NOx gases upon heatingFume hood handling, Flue-gas scrubbed incineration
Ethoxyethoxy Ether AutoxidationSlow peroxide formation over timeStore under Argon/N2, periodic peroxide testing

Spill Response & Decontamination Protocols

Standard sweeping or wiping is insufficient for this compound due to its lipophilicity. We utilize a chemical neutralization strategy to purposefully alter the molecule's partition coefficient during cleanup.

Protocol 1: Acid-Mediated Spill Decontamination
  • Isolation: Evacuate the immediate area. Verify that the laboratory fume hood or localized exhaust is operating at >100 fpm face velocity.

  • PPE Donning: Equip chemical-resistant neoprene or double-nitrile gloves, splash goggles, and a particulate respirator.

  • Chemical Neutralization (The Causality Step): Do not use plain water. Apply a 1–5% acetic acid or dilute hydrochloric acid (HCl) solution directly to the spill.

    • Why? The free primary amine is highly lipophilic. Protonating the amine converts the molecule into a water-soluble ammonium salt, drastically reducing its volatility and skin permeability while increasing its affinity for absorbent materials.

  • Absorption: Cover the neutralized slurry with an inert absorbent (e.g., diatomaceous earth or vermiculite).

  • Collection: Use non-sparking tools to transfer the absorbed material into a high-density polyethylene (HDPE) hazardous waste container.

  • Secondary Wash & Validation: Wash the surface with a strong surfactant (soap and water) to remove residual organics, followed by a 70% ethanol wipe. Visually inspect the surface under a UV lamp (if fluorescent) to validate complete removal.

Proper Disposal Procedures

Disposal must prevent environmental contamination while managing the toxic byproducts of molecular destruction. Aromatic amines are 3[3] and must never be discharged into the sewer system.

Solid Waste (Powders, Contaminated PPE, Absorbents)

The mandatory method of disposal is controlled incineration . Because the molecule contains multiple nitrogen atoms (the benzamide nitrogen and the primary amine), combustion will generate highly toxic nitrogen oxides (NOx) . Therefore, the material must be sent to a licensed chemical destruction plant equipped with flue gas scrubbing technology 4[4].

Liquid Waste & Ether Management

Liquid waste containing this compound must be segregated into designated "Non-Halogenated Organic Waste" containers. If the waste is derived from the acidic decontamination step, it must be5[5] before being co-incinerated. Because the molecule contains an ethoxyethoxy ether linkage, old solutions 6[6] over time.

Protocol 2: Ether Peroxide Testing and Quenching
  • Sampling: In a fume hood, extract 1 mL of the suspect liquid waste solution.

  • Testing: Add 1 mL of glacial acetic acid and 1 mL of 10% w/v potassium iodide (KI) aqueous solution.

  • Observation: A yellow-to-brown color indicates the oxidation of iodide to iodine by peroxides.

  • Quenching: If positive, slowly add a 10% aqueous solution of sodium metabisulfite (Na₂S₂O₅) to the bulk waste container while stirring, until a repeat KI test yields a negative (colorless) result. Only then is the waste safe for transport.

DisposalWorkflow Start Waste Generation Solid Solid Waste (Powders, PPE) Start->Solid Liquid Liquid Waste (Solutions, Washings) Start->Liquid Incinerator Licensed Chemical Incinerator (Flue Gas Scrubbing for NOx) Solid->Incinerator Acidic Acidic Decon Wash (Protonated Amine) Liquid->Acidic Organic Organic Solvents (Non-Halogenated) Liquid->Organic Aqueous Aqueous Waste Stream (pH Adjusted) Acidic->Aqueous Neutralize to pH 6-9 Organic->Incinerator High BTU Aqueous->Incinerator Co-incineration

Decision-making and operational workflow for chemical waste disposal.

References

  • Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. National Center for Biotechnology Information (PMC).1

  • Methemoglobin Formation and Characterization of Hemoglobin Adducts of Carcinogenic Aromatic Amines. Chemical Research in Toxicology (ACS Publications).2

  • Aromatic Amines Hazcard Overview. Scribd Laboratory Safety Guidelines.3

  • Laboratory Safety Manual (Chemical Disposal). Louisiana Tech University.5

  • Benzamide Safety Data Sheet (Incineration and NOx). SD Fine-Chem.

  • Benzamide Safety Data Sheet (Flue Gas Scrubbing). AWS / TargetMol.4

  • 2-Bromo-6-ethoxynaphthalene (Ether Peroxide Formation). Benchchem.6

Sources

Personal protective equipment for handling N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive standard operating procedure (SOP) and safety guide for handling N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide .

Because this compound features a highly reactive primary aromatic amine moiety coupled with a benzamide ether, it presents specific toxicological risks that standard laboratory safety protocols often overlook. This guide bridges the gap between chemical structure and operational safety, ensuring that your handling, experimental design, and disposal workflows are grounded in mechanistic causality and self-validating safety loops.

Chemical Identity & Operational Implications

Before handling any novel intermediate, it is critical to translate its structural features into physical risks. The presence of the 3-amino-2-methylphenyl group categorizes this compound as an aniline derivative, dictating strict handling parameters.

Table 1: Physicochemical Properties and Safety Implications

PropertyValueOperational Implication
Molecular Formula C18H22N2O3High organic content; requires high-temperature incineration for disposal.
Molecular Weight 314.38 g/mol Moderate molecular weight; fine crystalline forms are highly prone to aerosolization.
Functional Groups Primary aromatic amine, benzamide, etherHigh lipophilicity; poses a severe risk of rapid dermal absorption.
Physical State Solid (Crystalline/Powder)Prone to static charge accumulation during weighing, risking powder dispersion.

Mechanistic Toxicology: The "Why" Behind the Hazard

Understanding the toxicokinetics of a compound ensures strict adherence to safety protocols. The primary hazard of N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide lies in its aromatic amine group.

Aromatic amines are highly lipophilic, allowing them to rapidly penetrate the stratum corneum (the outermost layer of the skin) upon contact[1]. Once absorbed into the systemic circulation, they undergo cytochrome P450-mediated N-hydroxylation in the liver. The resulting arylhydroxylamine metabolites enter erythrocytes (red blood cells) and undergo a co-oxidation reaction with oxyhemoglobin (HbO2)[2]. This reaction converts healthy hemoglobin into methemoglobin (met-Hb), which cannot bind oxygen, leading to chemical-induced tissue hypoxia (methemoglobinemia or cyanosis)[2].

G A Aromatic Amine (Skin Absorption) B CYP450 N-hydroxylation A->B C Arylhydroxylamine B->C E Methemoglobin (met-Hb) C->E Co-oxidation D Oxyhemoglobin (HbO2) D->E F Tissue Hypoxia (Cyanosis) E->F

Caption: Metabolic pathway of aromatic amine-induced methemoglobinemia.

Personal Protective Equipment (PPE) Matrix

Because dermal absorption is the primary vector for aromatic amine toxicity[1], standard laboratory PPE is insufficient. The following matrix explains the causality behind our upgraded PPE requirements.

Table 2: Scale-Dependent PPE Requirements

Protection ZoneAnalytical Scale (< 10 mg)Preparative Scale (> 10 mg)Causality & Rationale
Hand Protection Single Nitrile (4 mil)Double Nitrile (Inner 4 mil, Outer 8 mil)Aromatic amines rapidly permeate latex. Nitrile prevents lipophilic breakthrough.
Eye Protection Safety Glasses with side shieldsUnvented Chemical Splash GogglesPrevents micro-particulate airborne dust from contacting ocular mucosa.
Body Protection Standard Cotton Lab CoatTyvek®/Polyethylene-coated gownCotton absorbs lipophilic liquids; coated gowns provide an impermeable barrier.
Respiratory Fume Hood (No mask needed)N95/P100 Respirator (if outside hood)Mitigates inhalation of aerosolized crystalline powder during bulk transfer.

Engineering Controls & Operational Workflow

All handling of this compound must occur within a Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood. The workflow below is designed to compartmentalize the hazard, ensuring that the raw powder is never exposed to ambient laboratory air.

Workflow Start Pre-Weighing Airflow & PPE Check Weigh Weighing in Enclosed Balance Start->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Decon Decontamination of Surfaces (10% Bleach) Transfer->Decon Waste Hazardous Waste Segregation Decon->Waste

Caption: Step-by-step operational workflow for handling hazardous benzamide derivatives.

Self-Validating Experimental Protocol

To build a fail-safe environment, every procedural step must include a built-in validation check. Follow this methodology for weighing and solubilizing the compound.

Phase 1: Pre-Operational Validation

  • Airflow Verification: Check the fume hood monitor.

    • Validation: A reading of 80–100 feet per minute (fpm) confirms sufficient inward directional airflow[3]. Do not proceed if the flow is below 80 fpm.

  • Static Dissipation: Wipe the exterior of the chemical vial and the analytical balance with an anti-static ionizing brush.

    • Validation: The balance tares instantly without drifting, confirming the removal of static charge that could otherwise aerosolize the powder.

Phase 2: Weighing and Transfer 3. Primary Containment: Place a disposable, anti-static weigh boat on the balance and tare. 4. Transfer: Using a micro-spatula, transfer the desired mass of N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide.

  • Causality: Slow, deliberate movements prevent the generation of micro-dust plumes.

  • Solubilization: Immediately dissolve the weighed solid in the designated organic solvent (e.g., DMSO or DMF) while still inside the fume hood.

    • Validation: A clear, homogenous solution confirms complete dissolution, permanently eliminating the risk of airborne powder exposure.

Phase 3: Decontamination and Quenching 6. Surface Quenching: Spray all spatulas, weigh boats, and hood surfaces with a 10% sodium hypochlorite (bleach) solution.

  • Causality: Hypochlorite oxidatively degrades residual primary aromatic amines into less toxic, non-volatile polymeric azo compounds.

  • Visual Validation: Wait 15 minutes. A slight color change (often brownish) on the wiped surfaces validates that residual amine oxidation has occurred. Wipe clean with damp paper towels.

Spill Response & Disposal Plan

Improper disposal of aromatic amines poses severe environmental toxicity risks. This compound must be managed strictly under hazardous waste regulations (such as RCRA guidelines in the US)[4].

  • Solid Waste: All contaminated weigh boats, spatulas, and outer gloves must be placed in a puncture-resistant, sealable biohazard/chemical waste bin inside the fume hood before being transferred to the main solid waste drum.

  • Liquid Waste: Solutions containing this compound must be disposed of in a designated "Non-Halogenated Organic Waste" carboy (unless dissolved in a halogenated solvent like DCM).

  • Segregation Rule: Never mix aromatic amine waste with strong oxidizers (e.g., nitric acid, peroxides), as this can trigger a highly exothermic, potentially explosive reaction[3].

  • Labeling: Waste containers must be explicitly labeled with "Toxic: Contains Aromatic Amines" and the accumulation start date[4].

References

  • Yanagiba, Y., et al. "Preliminary evaluation of ex vivo and in vivo skin permeability of aromatic amines." PLoS ONE. Available at:[Link]

  • Pathak, K. V., et al. "Methemoglobin Formation and Characterization of Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines." Chemical Research in Toxicology. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Environmental Marketing Services. "Safe Laboratory Hazardous Waste Disposal Tips." Available at:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide
Reactant of Route 2
Reactant of Route 2
N-(3-amino-2-methylphenyl)-4-(2-ethoxyethoxy)benzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.